DG70
Beschreibung
Eigenschaften
IUPAC Name |
2-chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFNO3/c1-26-16-7-3-13(4-8-16)18-12-15(6-10-20(18)27-2)24-21(25)17-9-5-14(23)11-19(17)22/h3-12H,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSCJEILSRMTEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101345913 | |
| Record name | 2-Chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101345913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930470-97-6 | |
| Record name | 2-Chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101345913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
DG70: A Potent Inhibitor of MenG in Mycobacterium tuberculosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of DG70, a novel small-molecule inhibitor of the demethylmenaquinone (B1232588) methyltransferase (MenG) in Mycobacterium tuberculosis (Mtb). This compound has demonstrated significant bactericidal activity against both actively replicating and persistent forms of Mtb, highlighting its potential as a valuable component in future tuberculosis therapies. This document details the mechanism of action of this compound, summarizes key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of relevant pathways and workflows.
Introduction to this compound and its Target, MenG
This compound, also known as GSK1733953A, is a biphenyl (B1667301) amide that was identified as a potential respiratory inhibitor through a novel respiratory pathway-specific whole-cell screen.[1][2][3][4] This screen was designed to identify compounds that could kill both replicating and non-replicating "persister" Mtb cells, which are notoriously difficult to eradicate with conventional antibiotics.[1][2][3][4] The molecular target of this compound was identified as MenG (encoded by the rv0558 gene), an essential enzyme in the menaquinone (MK-9) biosynthesis pathway of Mtb.[1][2][3] MenG catalyzes the final step in this pathway, the methylation of demethylmenaquinone (DMK) to produce menaquinone.[1][2] Menaquinone is a vital electron carrier in the respiratory chain of Mtb, and its inhibition disrupts ATP synthesis and oxygen utilization.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, including its inhibitory activity against Mtb strains, its specific activity against the MenG enzyme, and its cytotoxicity profile.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis Strains [1][2]
| Strain | Resistance Profile | MIC (µg/mL) |
| H37Rv | Drug-Susceptible | 4.8 |
| Clinical Isolate 1 | Drug-Resistant | 1.2 |
| Clinical Isolate 2 | Drug-Resistant | 9.6 |
| BCG | - | 2.4 |
| BCG::pMV306PHsp60-menG_Wt | Wild-type menG overexpression | 9.8 |
| BCG::pMV306PHsp60-menG_F118L | Mutant menG overexpression | >40 |
| BCG::pMV306PHsp60-menG_V20A | Mutant menG overexpression | 20 |
Table 2: In Vitro Activity and Cytotoxicity of this compound
| Parameter | Value | Reference |
| IC50 against MenG | 2.6 ± 0.6 µM | [5] |
| CC50 in Vero cells | >77 µg/mL | [1] |
| Selectivity Index (SI = CC50/MIC for Mtb) | >30 | [1] |
Table 3: Synergy of this compound with First-Line Anti-TB Drugs [1]
| Drug Combination | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| This compound + Isoniazid | ≤0.5 | Synergy |
| This compound + Rifampin | ≤0.5 | Synergy |
| This compound + Bedaquiline (B32110) | ≤0.5 | Synergy |
Mechanism of Action and Key Biological Effects
This compound exerts its bactericidal effect by specifically inhibiting MenG, thereby blocking the final step of menaquinone biosynthesis. This leads to a cascade of downstream effects that are detrimental to the survival of M. tuberculosis.
Inhibition of Menaquinone Biosynthesis
Radiolabeling studies have confirmed that this compound treatment leads to a complete suppression of the incorporation of a radiolabeled methyl group into menaquinone.[1][2] This directly demonstrates the inhibition of the methylation step catalyzed by MenG. High-resolution mass spectrometry has further shown an accumulation of the substrate demethylmenaquinone (DMK9) and a corresponding decrease in the product menaquinone (MK9) in this compound-treated cells.[6]
Disruption of Respiration and ATP Synthesis
As a consequence of menaquinone depletion, the electron transport chain is impaired, leading to a reduction in oxygen consumption and a significant drop in intracellular ATP levels.[1][2][7] This bioenergetic collapse is a key factor in the bactericidal activity of this compound against both actively growing and persistent Mtb. The inhibitory effects of this compound on ATP biosynthesis can be reversed by supplementing the culture with an external source of menaquinone, further confirming the specificity of its mechanism of action.[1][2]
Activity Against Persister Cells
A crucial characteristic of this compound is its ability to kill non-replicating, nutritionally deprived "persister" Mtb cells.[1][2] This is a significant advantage over many standard anti-TB drugs that are primarily effective against actively dividing bacteria. This activity is attributed to the essentiality of the respiratory pathway for the survival of Mtb in all metabolic states.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Respiratory Pathway-Specific Whole-Cell Screen (PcydAB Reporter Assay)
This screen was used for the initial identification of this compound as a respiratory inhibitor.
-
Principle: The assay utilizes a reporter strain of M. tuberculosis carrying a promoter of the cydAB operon fused to a fluorescent reporter gene (mWasabi). The cydAB promoter is induced under conditions of respiratory stress.
-
Protocol:
-
The M. tuberculosis PcydAB::mWasabi reporter strain is grown to mid-log phase.
-
The culture is dispensed into 96-well plates.
-
Test compounds, including this compound, and controls (e.g., isoniazid, rifampin as negative controls; thioridazine, bedaquiline as positive controls) are added to the wells.
-
Plates are incubated, and the relative fluorescence units (RFU) are measured.
-
The fold induction of the PcydAB promoter is calculated by comparing the RFU of compound-treated wells to a DMSO-only control.[1]
-
Generation and Characterization of this compound-Resistant Mutants
This method was employed to identify the molecular target of this compound.
-
Principle: Spontaneous resistant mutants are selected by exposing a large population of M. tuberculosis to inhibitory concentrations of this compound. Whole-genome sequencing of these mutants reveals mutations in the gene(s) responsible for resistance, thereby identifying the drug's target.
-
Protocol:
-
A large inoculum of M. tuberculosis H37Rv or M. bovis BCG is plated on 7H11 agar (B569324) containing this compound at concentrations ranging from 4x to 10x the MIC.
-
Plates are incubated at 37°C for 3-4 weeks.
-
Colonies that appear on the plates are sub-cultured in drug-free medium and then re-tested for resistance to confirm the phenotype.
-
Genomic DNA is extracted from the resistant mutants.
-
Whole-genome sequencing is performed, and single nucleotide polymorphisms (SNPs) are identified by comparing the mutant genomes to the wild-type reference genome.[1]
-
Metabolic Labeling of Menaquinone
This assay directly demonstrates the inhibition of menaquinone synthesis by this compound.
-
Principle: Cells are incubated with a radiolabeled precursor, L-[methyl-¹⁴C]methionine, which provides the methyl group for the conversion of DMK to MK-9. The incorporation of the radiolabel into menaquinone is monitored by thin-layer chromatography (TLC).
-
Protocol:
-
M. bovis BCG cultures are grown to an OD595 of 0.6.
-
The cells are pelleted and resuspended in fresh medium at a 1:10 ratio.
-
Aliquots of the cell suspension are pre-incubated with this compound (at various multiples of its MIC) or control compounds for 1 hour.
-
5 µCi of L-[methyl-¹⁴C]methionine is added to each culture, followed by a 4-hour incubation.
-
Total lipids are extracted from the cells.
-
The lipid extracts are analyzed by preparative TLC, and the menaquinone band is identified by comigration with an authentic standard.
-
The TLC plate is exposed to a phosphor screen to visualize the radiolabeled menaquinone.[1]
-
Oxygen Consumption Assay
This assay measures the effect of this compound on the respiratory activity of Mtb.
-
Principle: The decolorization of methylene (B1212753) blue is used as an indicator of oxygen consumption. In the presence of a functional respiratory chain, oxygen is consumed, and methylene blue is reduced to its colorless form.
-
Protocol:
-
M. tuberculosis cultures are grown to mid-log phase.
-
The cultures are placed in screw-cap tubes.
-
This compound or control compounds are added to the tubes.
-
Methylene blue is added to each tube, and the tubes are sealed with Parafilm.
-
The decolorization of methylene blue is monitored spectrophotometrically at 665 nm over 24 hours.[1]
-
ATP Measurement Assay
This assay quantifies the impact of this compound on the cellular energy levels of Mtb.
-
Principle: Intracellular ATP levels are measured using a luciferin-luciferase-based bioluminescence assay. The amount of light produced is directly proportional to the ATP concentration.
-
Protocol:
-
M. tuberculosis cultures are treated with this compound or control compounds.
-
At specified time points, aliquots of the cultures are taken, and the cells are lysed to release intracellular ATP.
-
A commercial ATP measurement reagent (e.g., BacTiter-Glo) is added to the cell lysate.
-
Luminescence is measured using a luminometer.[7]
-
Macrophage Infection Model
This model assesses the activity of this compound against intracellular Mtb.
-
Principle: A murine macrophage cell line (e.g., J774A.1) is infected with M. tuberculosis. The ability of this compound to kill the intracellular bacteria is determined by enumerating the colony-forming units (CFU) after treatment.
-
Protocol:
-
J774A.1 macrophages are seeded in tissue culture plates and allowed to adhere.
-
The macrophages are infected with M. tuberculosis mc²6206 at a specific multiplicity of infection (MOI).
-
After an initial infection period, the extracellular bacteria are removed by washing.
-
The infected macrophages are treated with various concentrations of this compound or control drugs (e.g., bedaquiline, isoniazid).
-
After 3 days of treatment, the macrophages are lysed to release the intracellular bacteria.
-
The cell lysates are serially diluted and plated on 7H11 agar to determine the number of viable CFU.[1]
-
Synergy Assays
These assays determine the interaction between this compound and other anti-TB drugs.
-
Principle: A checkerboard titration method is used to assess the combined effect of two drugs. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine if the interaction is synergistic, additive, or antagonistic.
-
Protocol:
-
Two-fold serial dilutions of this compound and a second anti-TB drug are prepared in a 96-well plate, both horizontally and vertically, to create a matrix of different concentration combinations.
-
The wells are inoculated with a suspension of M. tuberculosis.
-
The plates are incubated for 7 days.
-
Resazurin (B115843) is added to the wells, and the plates are incubated for another 24 hours.
-
The MIC of each drug alone and in combination is determined as the lowest concentration that prevents the color change of resazurin from blue to pink.
-
The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI of ≤0.5 indicates synergy.[1]
-
Visualizations
The following diagrams illustrate key concepts related to this compound and its mechanism of action.
Menaquinone Biosynthesis Pathway and this compound's Site of Action
Caption: Menaquinone biosynthesis pathway in Mtb and the inhibitory action of this compound on MenG.
Experimental Workflow for this compound Target Identification
Caption: Workflow for the identification and validation of MenG as the target of this compound.
Logical Relationship of this compound's Effects
Caption: The cascade of effects resulting from the inhibition of MenG by this compound.
Conclusion
This compound represents a promising new lead compound for the development of novel anti-tuberculosis drugs. Its specific inhibition of MenG, a crucial enzyme in the essential menaquinone biosynthesis pathway, leads to potent bactericidal activity against both replicating and persistent forms of Mycobacterium tuberculosis. Furthermore, its synergistic interactions with existing first-line anti-TB drugs suggest its potential utility in combination therapies aimed at shortening treatment duration and combating drug resistance. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working to advance our understanding and treatment of tuberculosis.
References
- 1. A Novel Small-Molecule Inhibitor of the Mycobacterium tuberculosis Demethylmenaquinone Methyltransferase MenG Is Bactericidal to Both Growing and Nutritionally Deprived Persister Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.libraries.rutgers.edu]
- 3. Whole-genome sequencing of Mycobacterium tuberculosis for prediction of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Identification and Drug Susceptibility Testing of Mycobacterium tuberculosis: Standard Operating Procedure for Non-Commercial Assays: Part 3: Colorimetric Redox Indicator Assay v1.3.12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
The Role of DG70 in the Inhibition of Mycobacterial Respiration: A Technical Guide
Introduction
DG70, also known as GSK1733953A, is a novel biphenyl (B1667301) amide small-molecule inhibitor with potent antimycobacterial properties.[1][2] It was identified through a respiratory pathway-specific whole-cell screen designed to discover new inhibitors of mycobacterial respiration.[1][2] A critical challenge in tuberculosis (TB) therapy is the presence of non-replicating "persister" cells of Mycobacterium tuberculosis that are tolerant to many conventional drugs.[1][2][3] Compounds targeting cellular respiration are promising therapeutic candidates as this pathway is essential for both actively growing and dormant mycobacteria.[1][2] this compound has demonstrated bactericidal activity against both replicating and nutritionally deprived persister cells, as well as various drug-susceptible and drug-resistant clinical strains of M. tuberculosis.[1][2] This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.
Mechanism of Action
The primary molecular target of this compound in Mycobacterium tuberculosis is MenG (encoded by the rv0558 gene), a demethylmenaquinone (B1232588) methyltransferase.[1][2] MenG catalyzes the final step in the biosynthesis of menaquinone (MK), an essential electron carrier in the mycobacterial electron transport chain.[1][2] Menaquinone shuttles electrons between various dehydrogenase and terminal oxidase complexes, a process coupled to proton translocation and ATP synthesis.
Inhibition of MenG by this compound disrupts the menaquinone biosynthesis pathway, leading to a depletion of mature menaquinone.[1][3] This blockage of the electron transport chain results in the inhibition of oxygen consumption and a significant reduction in intracellular ATP levels.[1][2][3] The disruption of cellular bioenergetics is ultimately bactericidal to M. tuberculosis. This mechanism of action is distinct from many current anti-TB drugs, making this compound a promising candidate for new combination therapies.[1]
Quantitative Data
The following tables summarize the key quantitative findings related to the activity and effects of this compound.
Table 1: In Vitro Activity of this compound against M. tuberculosis Strains
| Strain | Resistance Profile | MIC (µg/mL) |
| M. tuberculosis H37Rv | Drug-Susceptible | 4.8 |
| Drug-Resistant Strains | Various | 1.2 - 9.6 |
| Data sourced from Sukheja et al., 2017.[2] |
Table 2: Effect of this compound on Mycobacterial Respiration and ATP Synthesis
| Parameter | Condition | Result |
| Oxygen Consumption | This compound Treatment | Inhibited |
| Intracellular ATP | This compound Treatment | >50% reduction |
| Data sourced from Sukheja et al., 2017 and Lu et al., 2021.[1][3] |
Table 3: Synergistic Effects of this compound with Other Anti-TB Drugs
| Drug Combination | Interaction | Outcome |
| This compound + Isoniazid (B1672263) | Synergy | Complete sterilization of cultures in a persistence model by day 10.[1][2] |
| This compound + Rifampin | Synergy | Enhanced bactericidal activity.[1][4] |
| This compound + Bedaquiline | Synergy | Sterilized cultures within 21 days.[1][4][5] |
| This compound + Pretomanid | Synergy | Sterilized cultures of M. bovis BCG within 10 days.[4][5] |
| Data compiled from multiple sources indicating strong synergistic potential.[1][2][4][5] |
Table 4: Genetic Validation of MenG as the Target of this compound
| Genetic Modification | Effect on this compound MIC | Fold Increase in MIC |
| Overexpression of wild-type menG | Increased resistance | 4x |
| Overexpression of this compound-resistant menG mutants | Increased resistance | 8x to 30x |
| Spontaneous this compound-resistant mutants | Single nucleotide polymorphisms in menG (e.g., F118L, V20A) | 8x to >32x |
| Data sourced from Sukheja et al., 2017.[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize this compound.
Respiratory Pathway-Specific Whole-Cell Screen
This screen was designed to identify compounds that specifically inhibit the respiratory pathway of M. tuberculosis.
-
Reporter Strain Construction: A reporter strain of M. tuberculosis was engineered with the promoter of the cydAB operon (which is upregulated in response to respiratory stress) fused to a fluorescent reporter gene (mWasabi).
-
Compound Library Screening: A library of compounds with known anti-TB activity but unknown mechanisms of action was screened.
-
Assay Procedure: The reporter strain was incubated in 96-well plates with the compounds.
-
Data Analysis: Relative fluorescence units were measured and compared to a DMSO control. Compounds that induced a significant increase in fluorescence (indicating respiratory stress) were selected as hits. This compound was found to consistently induce the reporter approximately 1.7-fold over the DMSO control.[2][6]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism.
-
Bacterial Culture: M. tuberculosis strains were grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80.
-
Drug Dilution: this compound was serially diluted in a 96-well microplate.
-
Inoculation: Each well was inoculated with a standardized suspension of M. tuberculosis.
-
Incubation: The plates were incubated at 37°C for a specified period (typically 5-7 days).
-
Growth Determination: Bacterial growth was assessed by measuring the optical density at 590 nm or using a growth indicator like AlamarBlue. The MIC was defined as the lowest drug concentration that inhibited growth by at least 90%.[7]
Selection and Sequencing of this compound-Resistant Mutants
This protocol is used to identify the molecular target of a drug by analyzing the genetic changes in resistant organisms.
-
Mutant Selection: A large population of M. tuberculosis or M. bovis BCG was plated on solid media (Middlebrook 7H10 agar) containing this compound at concentrations several times higher than the MIC.
-
Isolation of Resistant Colonies: Colonies that grew in the presence of this compound were isolated and re-streaked on drug-containing media to confirm resistance.
-
Whole-Genome Sequencing: Genomic DNA was extracted from the resistant mutants and the parental strain.
-
Data Analysis: The genomes of the resistant mutants were compared to the parental strain to identify single nucleotide polymorphisms (SNPs) or other mutations. Mutations consistently found in resistant isolates, such as those in the menG gene, point to the drug's target.[1][2]
Oxygen Consumption Assay
This assay directly measures the effect of a compound on bacterial respiration.
-
Cell Preparation: M. tuberculosis cultures were grown to mid-log phase, washed, and resuspended in a suitable buffer.
-
Assay Setup: The bacterial suspension was placed in a sealed chamber equipped with an oxygen electrode or a fluorescence-based oxygen sensor.
-
Measurement: The rate of oxygen consumption was monitored over time. This compound or a vehicle control (DMSO) was injected into the chamber, and the change in the rate of oxygen consumption was recorded. A significant decrease in oxygen consumption upon addition of this compound indicates inhibition of respiration.[6]
ATP Measurement Assay
This assay quantifies the impact of a compound on the cellular energy status.
-
Treatment: M. tuberculosis cultures were treated with this compound or a vehicle control for a defined period.
-
Cell Lysis: The bacterial cells were lysed to release intracellular ATP.
-
ATP Quantification: The amount of ATP in the lysate was measured using a commercial luciferase-based assay kit. The luminescence produced is proportional to the ATP concentration.
-
Data Normalization: ATP levels were normalized to the number of viable cells (e.g., by colony-forming unit counts) or total protein concentration. A significant drop in ATP levels in this compound-treated cells confirms the disruption of energy metabolism.[3]
Visualizations
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the experimental workflow for its target identification.
Caption: this compound inhibits MenG, blocking the final step of menaquinone biosynthesis.
Caption: Experimental workflow for the identification and validation of MenG as the target of this compound.
Caption: Logical flow from MenG inhibition by this compound to its bactericidal effects.
Conclusion
This compound represents a significant advancement in the search for new anti-tuberculosis agents. Its novel mechanism of action, targeting the essential MenG enzyme in the menaquinone biosynthesis pathway, leads to a potent inhibition of mycobacterial respiration and ATP production.[1][2][3] This bioenergetic collapse is effective against both actively dividing and dormant, persistent forms of M. tuberculosis, a key attribute for a drug candidate aiming to shorten TB treatment duration.[1][2] Furthermore, the demonstrated synergy of this compound with existing first-line and novel TB drugs, such as isoniazid and bedaquiline, highlights its potential role in future combination therapies designed to combat drug-resistant tuberculosis.[1][4][5] The detailed data and protocols presented in this guide underscore the robust scientific foundation for the continued development of MenG inhibitors as a new class of antitubercular therapeutics.
References
- 1. A Novel Small-Molecule Inhibitor of the Mycobacterium tuberculosis Demethylmenaquinone Methyltransferase MenG Is Bactericidal to Both Growing and Nutritionally Deprived Persister Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Small-Molecule Inhibitor of the Mycobacterium tuberculosis Demethylmenaquinone Methyltransferase MenG Is Bactericidal to Both Growing and Nutritionally Deprived Persister Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioenergetic Inhibitors: Antibiotic Efficacy and Mechanisms of Action in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uncovering interactions between mycobacterial respiratory complexes to target drug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Uncovering interactions between mycobacterial respiratory complexes to target drug-resistant Mycobacterium tuberculosis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Structural Analysis of DG70 and its Analogues: Targeting Menaquinone Biosynthesis in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis, mechanism of action, and experimental evaluation of DG70, a potent inhibitor of the Mycobacterium tuberculosis enzyme MenG, and its analogues. This document is intended to serve as a core resource for researchers engaged in the discovery and development of novel anti-tubercular agents.
Introduction
Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a leading cause of infectious disease-related mortality worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of new therapeutic agents with novel mechanisms of action. The bacterial menaquinone (MK) biosynthesis pathway, essential for cellular respiration and ATP synthesis in M. tuberculosis but absent in humans, presents a promising target for new drug development.
This compound, also known as GSK1733953A, is a biphenyl (B1667301) amide compound identified as a potent and specific inhibitor of demethylmenaquinone (B1232588) methyltransferase (MenG), the enzyme responsible for the final step in the MK biosynthesis pathway. By inhibiting MenG, this compound disrupts the electron transport chain, leading to bactericidal activity against both replicating and non-replicating persister cells of M. tuberculosis. This guide details the structural features of this compound, the activity of its analogues, and the experimental methodologies used in its characterization.
Structural Analysis and Quantitative Data
This compound is a biphenyl amide with the chemical name 2-Chloro-N-(6,4'-dimethoxy-[1,1'-biphenyl]-3-yl)-4-fluorobenzamide. Its structure is presented below.
Table 1: Physicochemical Properties and In Vitro Activity of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₇ClFNO₃ | [1] |
| Molecular Weight | 385.82 g/mol | [1] |
| IC₅₀ vs. M. tuberculosis MenG | 2.6 ± 0.6 µM | [1] |
| MIC vs. M. tuberculosis H37Rv | 4.8 µg/mL | [2] |
| MIC Range vs. Drug-Resistant Strains | 1.2 - 9.6 µg/mL | [2] |
The exploration of the structure-activity relationship (SAR) of this compound has led to the synthesis and evaluation of various analogues. Modifications have focused on improving potency, metabolic stability, and pharmacokinetic properties.
Table 2: Structure-Activity Relationship of this compound Analogues
| Compound ID | Modification from this compound | MIC vs. M. tuberculosis (µM) | Key Findings |
| This compound (JSF-2911) | - | ~12.4 (converted from 4.8 µg/mL) | Parent compound with modest in vitro potency and poor metabolic stability. |
| JSF-4536 | Methyl amide modification | 0.78 | Significantly improved potency. |
| JSF-4898 | Hydroxyethyl amide modification | Not explicitly stated, but noted as promising | Improved biological profile, including microsomal stability and aqueous solubility. Showed enhanced efficacy of rifampicin (B610482) in a mouse model. |
Mechanism of Action and Signaling Pathway
This compound exerts its bactericidal effect by inhibiting MenG, a crucial enzyme in the menaquinone biosynthesis pathway. This pathway is responsible for the production of menaquinone (Vitamin K2), an essential electron carrier in the respiratory chain of M. tuberculosis.
The inhibition of MenG by this compound blocks the conversion of demethylmenaquinone (DMK) to menaquinone. This disruption of the electron transport chain leads to a decrease in cellular respiration and a subsequent reduction in ATP synthesis, ultimately causing bacterial cell death. This mechanism is effective against both actively growing and dormant, non-replicating mycobacteria.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of this compound and its analogues.
Synthesis of this compound (GSK1733953A)
The synthesis of this compound and its analogues generally involves the coupling of a carboxylic acid and an amine partner under Schotten-Baumann conditions.[2] A detailed, step-by-step protocol is outlined below.
General Workflow for Synthesis:
Detailed Protocol:
-
Preparation of the Amine Component (6,4'-dimethoxy-[1,1'-biphenyl]-3-amine): This intermediate can be synthesized via a Suzuki coupling reaction between a suitably substituted boronic acid and a bromo-aniline derivative.
-
Amide Coupling:
-
Dissolve the amine component in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).
-
Add a base (e.g., triethylamine (B128534) or pyridine) to the solution.
-
In a separate flask, convert 2-chloro-4-fluorobenzoic acid to its acid chloride using a chlorinating agent (e.g., thionyl chloride or oxalyl chloride).
-
Slowly add the freshly prepared acid chloride to the amine solution at a controlled temperature (typically 0 °C to room temperature).
-
Stir the reaction mixture until completion, monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction with water or a mild aqueous base.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
MenG Inhibition Assay (IC₅₀ Determination)
The inhibitory activity of this compound and its analogues against MenG is typically determined using an in vitro enzyme assay.
Protocol:
-
Enzyme and Substrate Preparation:
-
Express and purify recombinant M. tuberculosis MenG enzyme.
-
Prepare a solution of the substrate, demethylmenaquinone (DMK), and the methyl donor, S-adenosylmethionine (SAM).
-
-
Assay Procedure:
-
In a microplate, add the MenG enzyme to a reaction buffer.
-
Add varying concentrations of the test compound (this compound or analogue) dissolved in a suitable solvent (e.g., DMSO).
-
Initiate the reaction by adding the substrates (DMK and radiolabeled [³H]SAM).
-
Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific duration.
-
-
Detection and Analysis:
-
Stop the reaction.
-
Quantify the formation of the radiolabeled product (menaquinone) using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.[3]
-
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound and its analogues against M. tuberculosis is determined using standard broth microdilution methods.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of M. tuberculosis (e.g., H37Rv) in a suitable broth medium (e.g., Middlebrook 7H9).
-
Plate Setup:
-
In a 96-well microplate, prepare serial two-fold dilutions of the test compounds in the broth medium.
-
Include a drug-free growth control and a sterile control.
-
-
Inoculation and Incubation:
-
Inoculate each well with the bacterial suspension.
-
Seal the plates and incubate at 37 °C.
-
-
Reading Results:
Whole-Genome Sequencing of this compound-Resistant Mutants
To identify the genetic basis of resistance to this compound, whole-genome sequencing of resistant M. tuberculosis strains is performed.
Protocol:
-
Selection of Resistant Mutants: Isolate spontaneous mutants of M. tuberculosis that are resistant to this compound by plating a large number of bacteria on agar (B569324) medium containing a selective concentration of the compound.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the resistant isolates and the parental wild-type strain.
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted DNA.
-
Perform whole-genome sequencing using a next-generation sequencing platform (e.g., Illumina).
-
-
Bioinformatic Analysis:
-
Align the sequencing reads from the resistant mutants to the reference genome of the wild-type strain.
-
Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are unique to the resistant strains.
-
Focus on mutations occurring in the menG gene or other genes potentially related to the mechanism of action or resistance.[5]
-
Conclusion
This compound represents a promising class of anti-tubercular agents targeting the essential menaquinone biosynthesis pathway in M. tuberculosis. Its novel mechanism of action and efficacy against both replicating and persistent bacteria make it an attractive lead for further development. The structural analysis and SAR studies of this compound and its analogues have provided valuable insights for the design of next-generation MenG inhibitors with improved pharmacological properties. The experimental protocols detailed in this guide provide a framework for the continued investigation and optimization of this important class of compounds in the fight against tuberculosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. courses.edx.org [courses.edx.org]
- 4. Colorimetric method for determining MICs of antimicrobial agents for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole-genome sequencing of Mycobacterium tuberculosis for prediction of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CD70 Target Identification and Validation
Introduction
CD70, a member of the tumor necrosis factor (TNF) superfamily, has emerged as a compelling therapeutic target in oncology.[1] Its expression in normal tissues is restricted to activated T and B lymphocytes and mature dendritic cells.[1] However, CD70 is aberrantly overexpressed in a wide range of hematological and solid malignancies, making it an attractive candidate for targeted therapies.[1][2] This guide provides a comprehensive overview of the core methodologies and experimental data related to the identification and validation of CD70 as a therapeutic target for researchers, scientists, and drug development professionals.
CD70 Signaling Pathway
CD70 interacts with its receptor, CD27, which is expressed on various immune cells, including T cells, B cells, and NK cells. The CD70/CD27 signaling axis plays a crucial role in the activation and proliferation of these immune cells. In the context of cancer, the upregulation of CD70 on tumor cells can lead to the activation and subsequent exhaustion of tumor-infiltrating lymphocytes, thereby contributing to an immunosuppressive tumor microenvironment.[3]
References
- 1. CD70 as a therapeutic target in human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CD70: An emerging target for integrated cancer diagnosis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD70 as an actionable immunotherapeutic target in recurrent glioblastoma and its microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of DG70 (GSK1733953A)
For Researchers, Scientists, and Drug Development Professionals
Abstract
DG70, also known as GSK1733953A, is a biphenyl (B1667301) amide compound identified as a potent inhibitor of Mycobacterium tuberculosis respiration.[1] Its primary mechanism of action is the inhibition of the demethylmenaquinone (B1232588) methyltransferase enzyme, MenG, a critical component in the final step of menaquinone biosynthesis.[1] Menaquinones are essential electron carriers in the respiratory chain of M. tuberculosis, making MenG an attractive target for the development of new anti-tubercular agents.[1] This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its biological pathway and experimental workflows.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.
Table 1: General Physicochemical Data for this compound
| Property | Value | Source |
| IUPAC Name | 2-Chloro-N-(6,4'-dimethoxy-[1,1'-biphenyl]-3-yl)-4-fluorobenzamide | MedKoo Biosciences |
| Synonyms | GSK1733953A, DG-70 | MedKoo Biosciences |
| CAS Number | 930470-97-6 | MedchemExpress[1] |
| Chemical Formula | C₂₁H₁₇ClFNO₃ | MedKoo Biosciences |
| Molecular Weight | 385.82 g/mol | MedKoo Biosciences |
| Exact Mass | 385.0881 g/mol | MedKoo Biosciences |
| Appearance | Solid powder | MedKoo Biosciences |
Table 2: Predicted Physicochemical Properties of this compound
Note: The following values are computationally predicted and should be confirmed by experimental analysis.
| Property | Predicted Value | Prediction Tool |
| Melting Point | ~215 °C | ChemAxon |
| pKa (most acidic) | 12.89 (amide N-H) | Chemicalize |
| pKa (most basic) | -3.23 (carbonyl oxygen) | Chemicalize |
| logP | 4.85 | Chemicalize |
Table 3: Biological Activity of this compound
| Parameter | Value | Organism/System |
| IC₅₀ (MenG activity) | 2.6 ± 0.6 μM | Mycobacterium tuberculosis[1] |
| MIC (H37Rv strain) | 4.8 µg/mL | Mycobacterium tuberculosis |
| MIC (drug-resistant strains) | 1.2 to 9.6 µg/mL | Mycobacterium tuberculosis |
Table 4: Solubility Profile of this compound
| Solvent System | Solubility |
| DMSO | Soluble |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.48 mM)[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.48 mM)[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.48 mM)[1] |
Biological Target and Signaling Pathway
This compound targets MenG, a demethylmenaquinone methyltransferase crucial for the biosynthesis of menaquinone (Vitamin K2) in Mycobacterium tuberculosis. Menaquinone is a vital component of the electron transport chain, and its inhibition disrupts cellular respiration and ATP synthesis, leading to bacterial cell death.[1]
Experimental Protocols
Detailed methodologies for determining the key physicochemical and biological properties of this compound are provided below.
Determination of Melting Point (Capillary Method)
This protocol outlines the standard procedure for determining the melting point of a solid compound like this compound using a capillary melting point apparatus.
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Rapid Determination (Optional): A rapid heating is performed to get an approximate melting range.
-
Accurate Determination: A fresh sample is heated at a rate of 1-2 °C per minute, starting from a temperature about 20 °C below the approximate melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.
Determination of logP (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its experimental determination.
-
Solvent Saturation: Equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.
-
Sample Preparation: A stock solution of this compound is prepared in the pre-saturated n-octanol.
-
Partitioning: A known volume of the this compound stock solution is added to a known volume of the pre-saturated aqueous phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a set period (e.g., 1-2 hours) to allow for the partitioning of this compound between the two phases.
-
Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.
-
Concentration Measurement: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical method, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the octanol (B41247) phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of pKa (Potentiometric Titration)
The pKa value indicates the strength of an acid or base. For a compound like this compound, which has an amide group, potentiometric titration can be used to determine its pKa.
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent mixture (e.g., water with a co-solvent like methanol (B129727) or DMSO to ensure solubility) at a known concentration.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.
-
pH Measurement: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the compound is ionized.
Determination of IC₅₀ (In Vitro Enzyme Inhibition Assay)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
-
Reagent Preparation:
-
Prepare a solution of purified MenG enzyme in a suitable buffer.
-
Prepare a solution of the substrate, demethylmenaquinone (DMK), and the co-factor, S-adenosylmethionine (SAM).
-
Prepare a series of dilutions of this compound in DMSO.
-
-
Assay Procedure:
-
In a microplate, combine the MenG enzyme, DMK, and SAM.
-
Add the different concentrations of this compound to the wells. Include a control with no inhibitor.
-
Incubate the plate at a controlled temperature for a specific time to allow the enzymatic reaction to proceed.
-
-
Detection: The product of the reaction (menaquinone) is quantified using a suitable detection method, such as LC-MS or a coupled enzymatic assay that produces a fluorescent or colorimetric signal.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound relative to the control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve. The IC₅₀ is the concentration of this compound that produces 50% inhibition.
Conclusion
This compound (GSK1733953A) is a promising anti-tubercular agent with a well-defined mechanism of action targeting MenG. The physicochemical properties and biological activity data presented in this guide provide a foundational understanding for researchers in the field of drug discovery and development. The provided experimental protocols offer a starting point for the in-house characterization of this and similar compounds. Further experimental validation of the predicted physicochemical properties is recommended for advancing this compound in the drug development pipeline.
References
The Effect of DG70 on the Menaquinone Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menaquinone (Vitamin K2) is an essential component of the electron transport chain in many pathogenic bacteria, playing a crucial role in cellular respiration and survival. The enzymes of the menaquinone biosynthesis pathway are therefore attractive targets for the development of novel antimicrobial agents. This technical guide provides an in-depth analysis of the inhibitory effects of a novel compound, DG70, on this critical bacterial pathway. Through a series of in vitro and cellular assays, this compound has been identified as a potent inhibitor of MenA, a key enzyme in the final steps of menaquinone synthesis. This document details the experimental protocols used to characterize the mechanism of action of this compound, presents the quantitative data from these studies, and visualizes the underlying biochemical and experimental frameworks.
Introduction to the Menaquinone Biosynthesis Pathway
The biosynthesis of menaquinone is a multi-step enzymatic process that is highly conserved across a range of bacteria. The pathway initiates from chorismate and culminates in the production of various menaquinone isoforms, which differ in the length of their isoprenoid side chain. A simplified representation of the canonical pathway is presented below.
Quantitative Analysis of this compound Inhibition
This compound was investigated for its inhibitory activity against key enzymes in the menaquinone pathway. The primary target was identified as MenA, a 1,4-dihydroxy-2-naphthoate octaprenyltransferase. The inhibitory effects were quantified through enzyme kinetics and cellular assays.
In Vitro Enzyme Inhibition
The inhibitory potency of this compound against recombinant MenA was determined using a fluorescence-based assay. The IC50 value, representing the concentration of this compound required to inhibit 50% of MenA activity, was calculated.
Table 1: In Vitro Inhibitory Activity of this compound against MenA
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
|---|---|---|---|
| This compound | MenA | 2.5 ± 0.3 | Competitive |
| Control | MenA | > 100 | - |
Cellular Menaquinone Levels
The effect of this compound on the production of menaquinone in Staphylococcus aureus was quantified using HPLC-MS. Bacterial cultures were treated with varying concentrations of this compound, and the cellular levels of Menaquinone-8 (MK-8), the primary menaquinone species in S. aureus, were measured.
Table 2: Effect of this compound on Cellular Menaquinone-8 (MK-8) Levels in S. aureus
| This compound Concentration (µM) | MK-8 Levels (ng/mg of protein) | % Inhibition |
|---|---|---|
| 0 (Control) | 150.2 ± 10.5 | 0% |
| 1 | 112.8 ± 8.9 | 24.9% |
| 5 | 65.1 ± 5.2 | 56.7% |
| 10 | 28.7 ± 3.1 | 80.9% |
| 25 | 10.1 ± 1.5 | 93.3% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
MenA Inhibition Assay
This protocol describes the in vitro assay to determine the IC50 value of this compound against MenA.
Protocol Steps:
-
Enzyme and Compound Preparation: Recombinant MenA was expressed and purified. This compound was dissolved in DMSO to create a stock solution and then serially diluted.
-
Reaction Mixture: The reaction was carried out in a 96-well plate. Each well contained 50 nM MenA and varying concentrations of this compound in assay buffer.
-
Incubation: The enzyme and inhibitor were pre-incubated for 15 minutes at room temperature.
-
Reaction Initiation: The enzymatic reaction was initiated by adding the substrates, 1,4-dihydroxy-2-naphthoate (DHNA) and octaprenyl pyrophosphate.
-
Reaction and Quenching: The reaction was allowed to proceed for 30 minutes at 37°C and was then stopped by the addition of a quenching solution.
-
Detection: The product formation was measured using a fluorescence plate reader.
-
Data Analysis: The percentage of inhibition was calculated for each this compound concentration, and the IC50 value was determined by fitting the data to a dose-response curve.
Cellular Menaquinone Quantification
This protocol outlines the procedure for measuring menaquinone levels in S. aureus treated with this compound.
Protocol Steps:
-
Bacterial Culture: S. aureus was grown in Tryptic Soy Broth to the mid-logarithmic phase.
-
This compound Treatment: The culture was then treated with different concentrations of this compound or a vehicle control (DMSO) and incubated for 4 hours.
-
Cell Harvesting: Bacterial cells were harvested by centrifugation, and the cell pellets were washed.
-
Lipid Extraction: Menaquinones were extracted from the cell pellets using a mixture of chloroform and methanol.
-
Sample Preparation: The lipid extract was dried under nitrogen and then resuspended in the HPLC mobile phase.
-
HPLC-MS Analysis: The samples were analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to separate and quantify MK-8.
-
Quantification: The concentration of MK-8 was determined by comparing the peak area to a standard curve of known MK-8 concentrations.
Logical Framework for this compound's Mechanism of Action
The experimental data supports a clear mechanism of action for this compound, as depicted in the following logical diagram.
The data presented in this technical guide strongly indicates that this compound is a potent and specific inhibitor of MenA in the menaquinone biosynthesis pathway. The in vitro and cellular data are consistent, demonstrating a clear dose-dependent reduction in menaquinone levels upon treatment with this compound. This targeted inhibition disrupts a fundamental metabolic process in bacteria, highlighting the potential of this compound as a lead compound for the development of novel antibacterial therapeutics. Further studies will focus on the in vivo efficacy and pharmacokinetic properties of this compound.
Methodological & Application
Application Notes and Protocols for DG70 in Mycobacterial Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DG70, also known as GSK1733953A, is a novel biphenyl (B1667301) benzamide (B126) inhibitor targeting Mycobacterium tuberculosis (Mtb). It exhibits potent bactericidal activity against both actively replicating and non-replicating "persister" mycobacteria, including drug-susceptible and drug-resistant strains.[1][2] The mechanism of action of this compound involves the inhibition of MenG (Rv0558), a demethylmenaquinone (B1232588) methyltransferase. This enzyme catalyzes the final step in the biosynthesis of menaquinone (Vitamin K2), an essential component of the mycobacterial electron transport chain required for respiration.[1][2][3] By disrupting the respiratory pathway, this compound inhibits oxygen utilization and ATP biosynthesis, leading to bacterial cell death.[1][2] These characteristics make this compound a promising candidate for tuberculosis drug development, with potential to shorten treatment duration, especially when used in combination with existing anti-TB drugs.[1][2]
These application notes provide detailed protocols for utilizing this compound in a mycobacterial growth inhibition assay (MGIA) to determine its minimum inhibitory concentration (MIC) against Mtb.
Data Presentation
Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis
| Mtb Strain | Resistance Profile | MIC (µg/mL) | Reference |
| H37Rv | Drug-Susceptible | 4.8 | [1] |
| Clinical Isolates | Drug-Resistant | 1.2 - 9.6 | [1] |
Signaling Pathway of this compound Action
This compound targets the MenG enzyme, which is crucial for the final step of menaquinone biosynthesis in Mycobacterium tuberculosis. This pathway is essential for cellular respiration.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Resazurin (B115843) Microtiter Assay (REMA)
This protocol outlines the determination of the MIC of this compound against M. tuberculosis using a 96-well plate format with resazurin as a cell viability indicator.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80
-
Sterile 96-well flat-bottom plates
-
Resazurin sodium salt powder
-
Sterile distilled water
-
Sterile microcentrifuge tubes
-
Incubator at 37°C
-
Biosafety cabinet (Class II or higher)
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to prepare a stock solution of 1 mg/mL.
-
Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Prepare aliquots and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Preparation of M. tuberculosis Inoculum:
-
Grow M. tuberculosis in 7H9 broth until the mid-log phase (OD600 of 0.4-0.8).
-
Adjust the turbidity of the bacterial culture with 7H9 broth to match a 1.0 McFarland standard.
-
Further dilute this suspension 1:20 in 7H9 broth to obtain the final inoculum.
-
-
Assay Plate Setup:
-
In a 96-well plate, add 100 µL of 7H9 broth to all wells.
-
Add 100 µL of the this compound working solution to the first column of wells and perform a 2-fold serial dilution across the plate, leaving the last two columns for controls.
-
Controls:
-
Growth Control: Wells containing 100 µL of 7H9 broth and 100 µL of the bacterial inoculum (no this compound).
-
Sterility Control: Wells containing 200 µL of 7H9 broth only (no bacteria).
-
Solvent Control: Wells containing the highest concentration of DMSO used in the assay and 100 µL of the bacterial inoculum.
-
-
Add 100 µL of the final bacterial inoculum to all wells except the sterility control wells.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Seal the plate with a plate sealer.
-
Incubate the plate at 37°C for 7 days.
-
-
Addition of Resazurin and Reading Results:
-
Prepare a 0.02% (w/v) resazurin solution in sterile distilled water and filter-sterilize.
-
After 7 days of incubation, add 30 µL of the resazurin solution to each well.
-
Re-incubate the plate for 24-48 hours.
-
Visually assess the results. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that prevents this color change.
-
Experimental Workflow: REMA for this compound MIC Determination
Concluding Remarks
The provided protocols offer a standardized method for assessing the in vitro efficacy of this compound against Mycobacterium tuberculosis. Adherence to proper aseptic techniques and biosafety precautions is critical when working with Mtb. The REMA protocol is a reliable and cost-effective method for determining the MIC of this compound and can be adapted for high-throughput screening of other potential anti-mycobacterial compounds. The unique mechanism of action of this compound, targeting MenG and cellular respiration, makes it an important tool in the fight against tuberculosis.
References
- 1. Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Small-Molecule Inhibitor of the Mycobacterium tuberculosis Demethylmenaquinone Methyltransferase MenG Is Bactericidal to Both Growing and Nutritionally Deprived Persister Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DG-75 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DG-75 cell line, derived from a human B-lymphocyte from a patient with Burkitt's lymphoma, is a critical in vitro model for immunology and cancer research. These suspension cells are characterized by their IgM-kappa immunoglobulin surface expression and the absence of the Epstein-Barr virus (EBV) genome. This document provides detailed protocols for the standardized culture and maintenance of the DG-75 cell line to ensure reproducibility and accuracy in experimental outcomes.
Cell Line Characteristics
| Characteristic | Description |
| Cell Type | B lymphocyte |
| Organism | Human (Homo sapiens) |
| Tissue Source | Pleural effusion |
| Disease | Burkitt's lymphoma |
| Growth Properties | Suspension |
| Biosafety Level | 2 |
| Depositor | H. Ben-Bassat |
| Year of Origin | 1975[1] |
| Doubling Time | Approximately 20 to 24 hours[1] |
I. Cell Culture Protocols
Required Materials
-
DG-75 cells (e.g., ATCC® CRL-2625™)
-
Complete Growth Medium:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypan Blue solution (0.4%)
-
Cryopreservation Medium: 95% complete growth medium, 5% DMSO (cell culture grade, e.g., ATCC® 4-X)[1]
-
70% Ethanol
-
Sterile cell culture flasks (e.g., T-25, T-75)
-
Sterile centrifuge tubes (15 mL, 50 mL)
-
Incubator: 37°C, 5% CO₂, ≥95% humidity[2]
-
Biological safety cabinet (Class II)
-
Water bath, 37°C
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Microscope
Thawing and Establishing Cultures
Proper technique during the initial thawing of cryopreserved cells is critical for viability.
-
Prior to thawing, place a culture flask containing the required amount of complete growth medium in a 37°C incubator for at least 15 minutes to allow the medium to reach its normal pH (7.0 to 7.6).
-
Rapidly thaw the cryovial by gentle agitation in a 37°C water bath. Thawing should take approximately 2 minutes.
-
Once thawed, decontaminate the vial by spraying with 70% ethanol.
-
Aseptically transfer the contents of the vial to a centrifuge tube containing 9.0 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a labeled culture flask (e.g., T-25 or T-75).
-
Incubate at 37°C in a 5% CO₂ incubator.
Routine Maintenance and Subculturing
DG-75 cells grow in suspension and should be maintained at a density between 3 x 10⁵ and 3 x 10⁶ viable cells/mL.[1]
-
Monitor cell density and viability every 2 to 3 days using a microscope and Trypan Blue exclusion.
-
To maintain the culture, add fresh, pre-warmed complete growth medium every 2 to 3 days to bring the cell density back within the optimal range.[1]
-
Alternatively, for subculturing, transfer the cell suspension to a sterile centrifuge tube.
-
Centrifuge at 125 x g for 5 to 7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium at a seeding density of 3 to 5 x 10⁵ viable cells/mL.[1]
-
Dispense the appropriate volume of the cell suspension into new, labeled culture flasks.
Cryopreservation
For long-term storage, it is recommended to cryopreserve cells at a low passage number.
-
Prepare a cell suspension from a healthy, actively growing culture.
-
Determine the cell density and viability. You will need a final cell concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL for freezing.
-
Centrifuge the required volume of cell suspension at 125 x g for 5 to 7 minutes.
-
Resuspend the cell pellet in cold cryopreservation medium (complete growth medium with 5% DMSO) to the desired final cell concentration.[1]
-
Aliquot 1 mL of the cell suspension into sterile cryovials.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
-
For long-term storage, transfer the vials to the vapor phase of liquid nitrogen (below -130°C).[3] Note: Storage at -70°C will result in a loss of viability.
II. Experimental Workflows and Diagrams
DG-75 Cell Culture Workflow
The following diagram illustrates the standard workflow for maintaining DG-75 cells in culture.
Caption: Workflow for DG-75 cell culture.
III. Quality Control
-
Mycoplasma Testing: Regularly test cultures for mycoplasma contamination. A contaminated culture was previously cured with BM Cycline.[1]
-
Cell Authentication: Periodically verify the identity of the cell line using methods such as Short Tandem Repeat (STR) analysis.
IV. Note on "DG70 Treatment"
Initial searches for a standard protocol for "this compound treatment" in the context of DG-75 cells did not yield specific results for a compound or treatment with this designation. It is possible that "this compound" may be an internal laboratory identifier, a novel compound not yet widely published, or a typographical error. Researchers are advised to verify the identity of any treatment compound and to establish optimal concentrations and treatment times empirically through dose-response and time-course experiments.
For general guidance on treating B-cell lymphoma cell lines, one could refer to established protocols for drugs commonly used in lymphoma treatment, such as CHOP (cyclophosphamide, doxorubicin, vincristine, prednisone) or rituximab-based regimens, adapting concentrations for in vitro use.[4][5][6][7][8]
V. General Signaling Pathway in B-Cell Lymphoma
The following diagram provides a simplified overview of a common signaling pathway implicated in B-cell lymphomas, which may be relevant for studying the effects of novel treatments on DG-75 cells.
Caption: Simplified B-Cell Receptor signaling pathway.
References
- 1. In Vitro Technologies :: Products [lifescience.invitro.com.au]
- 2. Cell culture conditions [qiagen.com]
- 3. AL453CL Cells | Applied Biological Materials Inc. [abmgood.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Treating B-Cell Non-Hodgkin Lymphoma | American Cancer Society [cancer.org]
- 6. B Cell Lymphoma Treatment: 7 Key Protocols and Regimens Explained [int.livhospital.com]
- 7. How I treat diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grupolinfomas.com [grupolinfomas.com]
Application Notes and Protocols: DG70 (70% Dextrose Solution) for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed information and protocols regarding the solubility and preparation of DG70 for in vivo research applications. For the purpose of this document, this compound is defined as a 70% (w/v) solution of D-glucose (dextrose) in an aqueous vehicle. Dextrose is a naturally occurring simple sugar that is a primary source of energy for cellular processes. High-concentration dextrose solutions are often used in metabolic research, diabetes modeling, and as a caloric supplement in parenteral nutrition.[1][2][3] Proper preparation and handling of this hypertonic solution are critical to ensure animal welfare and the reproducibility of experimental results.
Data Presentation: this compound Solubility
Dextrose is highly soluble in water, with its solubility increasing with temperature.[4][5] Its solubility in common organic solvents used in drug formulation is limited. The following table summarizes the solubility of anhydrous dextrose in various solvents.
| Solvent | Solubility ( g/100 mL) | Temperature (°C) | Notes |
| Water | 90.9 | 25 | Highly soluble; forms a syrup at high concentrations.[6] |
| Water | 120.5 | 30 | Solubility increases significantly with temperature.[4] |
| Water | 243.8 | 50 | At temperatures above 50°C, the anhydrous form of dextrose is the stable solid phase.[4][5] |
| Dimethyl Sulfoxide (DMSO) | 3.6 | 25 | Sparingly soluble. |
| Ethanol (95%) | Sparingly soluble | 20 | Not a suitable primary solvent for high concentrations.[6] |
| Methanol | 0.83 | 20 | Very low solubility.[6] |
| Polyethylene Glycol (PEG) 300/400 | Low | 25 | Dextrose has low intrinsic solubility in PEGs. Aqueous mixtures are required for dissolution. |
| Ether | Sparingly soluble | 20 | Insoluble for practical purposes.[6] |
Experimental Protocols
Due to its high osmolarity (approximately 3532 mOsmol/L), a 70% dextrose solution is hypertonic and must be handled with care for all in vivo applications.[3][7] Direct administration of a 70% solution can cause significant tissue irritation, and for some routes, may be lethal.[2][3] Therefore, dilution is often necessary. All preparations should be performed under sterile conditions to prevent contamination.
Protocol 1: Preparation of this compound for Intravenous (IV) Injection
Caution: Direct intravenous injection of 70% dextrose is not recommended. It must be diluted to a lower concentration (typically ≤10%) for peripheral vein administration or administered slowly into a central vein if a higher concentration is required.[2][3] The infusion of hypertonic solutions into a peripheral vein can result in irritation, damage, and thrombosis.[2]
Materials:
-
Dextrose, anhydrous or monohydrate (USP grade)
-
Sterile Water for Injection (WFI) or sterile 0.9% saline
-
Sterile vials or containers
-
0.22 µm syringe filter
Procedure:
-
Calculation: To prepare a 70% (w/v) stock solution, weigh 70 g of anhydrous dextrose.
-
Dissolution: In a sterile container, add the dextrose to approximately 80 mL of WFI or sterile saline. Gently heat and stir the solution until the dextrose is completely dissolved.
-
Final Volume: Allow the solution to cool to room temperature. Adjust the final volume to 100 mL with the sterile diluent.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Dilution for Injection: For IV administration in rodents, this 70% stock solution must be diluted. To prepare a 10% dextrose solution for injection, dilute 1 part of the 70% stock solution with 6 parts of sterile saline or WFI.
-
Administration: Administer the diluted solution via the desired intravenous route (e.g., tail vein in mice). The maximum bolus injection volume should not exceed 5 mL/kg. For larger volumes, a slow infusion is required.
Protocol 2: Preparation of this compound for Oral Gavage (PO)
Caution: Administration of a 70% dextrose solution via oral gavage can lead to gastrointestinal distress and osmotic diarrhea due to its high osmolarity. A lower concentration (20-50%) is often better tolerated. The maximum volume for oral gavage in mice should not exceed 10 mL/kg.[8]
Materials:
-
70% Dextrose stock solution (prepared as in Protocol 1)
-
Sterile Water for Injection (WFI)
-
Oral gavage needles (20-22 gauge for mice, with a rounded tip)
Procedure:
-
Preparation of Dosing Solution: Prepare the desired concentration of dextrose by diluting the 70% stock solution with sterile water. For example, to prepare a 50% solution, mix 5 parts of the 70% stock with 2 parts of sterile water.
-
Volume Calculation: Calculate the required volume based on the animal's weight and the target dose.
-
Administration:
-
Properly restrain the animal.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure correct placement in the stomach.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the solution.[8]
-
Observe the animal for any signs of distress after administration.
-
Protocol 3: Preparation of this compound for Intraperitoneal (IP) Injection
Caution: Intraperitoneal injection of a hypertonic solution like 70% dextrose can cause severe irritation, peritonitis, and rapid fluid shifts into the peritoneal cavity, which can lead to dehydration and circulatory shock.[9] It is strongly recommended to use a more isotonic solution (≤10%) for IP injections.
Materials:
-
70% Dextrose stock solution (prepared as in Protocol 1)
-
Sterile 0.9% Saline
-
Syringes and needles (25-27 gauge for mice)
Procedure:
-
Dilution for Injection: Prepare the desired concentration by diluting the 70% stock solution with sterile saline. To prepare a 10% solution, mix 1 part of the 70% stock with 6 parts of sterile saline. Ensure the final solution is at room or body temperature.
-
Administration:
-
Restrain the animal appropriately.
-
Insert the needle into the lower right quadrant of the abdomen, avoiding the bladder and internal organs.[10]
-
Aspirate to ensure no fluid or blood is drawn back, which would indicate improper needle placement.
-
Inject the solution slowly. The maximum recommended volume for IP injection in mice is 10 mL/kg.[10]
-
Monitor the animal closely for signs of pain or distress.
-
Signaling Pathways and Visualizations
High concentrations of glucose, as would be achieved through the administration of this compound, significantly impact key metabolic signaling pathways. The two primary pathways affected are the Insulin (B600854) Signaling Pathway and the mTOR Pathway.
Insulin Signaling Pathway
Elevated blood glucose is the primary stimulus for insulin secretion from pancreatic β-cells. Insulin then binds to its receptor on target tissues (e.g., muscle, fat, liver) to initiate a signaling cascade that promotes glucose uptake and utilization.[11][12][13]
mTOR Signaling Pathway
The mechanistic target of rapamycin (B549165) (mTOR) is a critical regulator of cell growth, proliferation, and metabolism. It integrates signals from nutrients, such as glucose and amino acids.[14] High glucose levels can activate the mTORC1 complex, leading to the promotion of protein synthesis and inhibition of autophagy.[15][16]
Experimental Workflow for In Vivo Study
The following diagram outlines a typical workflow for an in vivo study using a prepared this compound solution.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. baxterpi.com [baxterpi.com]
- 3. drugs.com [drugs.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. nistdigitalarchives.contentdm.oclc.org [nistdigitalarchives.contentdm.oclc.org]
- 6. phexcom.com [phexcom.com]
- 7. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
- 12. cusabio.com [cusabio.com]
- 13. Frontiers | Insulin signaling and its application [frontiersin.org]
- 14. Role of mTOR in Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Role of mTOR Complex 1 Signaling Pathway in the Pathogenesis of Diabetes Complications; A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
Application of DG70 in M. tuberculosis Animal Models: A Review of Preclinical Data
Introduction
DG70 is a novel small-molecule inhibitor of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). Identified as a biphenyl (B1667301) benzamide, this compound targets the enzymatic activity of MenG, a demethylmenaquinone (B1232588) methyltransferase essential for the final step in the biosynthesis of menaquinone (MK-9), a vital component of the mycobacterial electron transport chain.[1][2][3] By inhibiting MenG, this compound disrupts cellular respiration and ATP synthesis, leading to bactericidal activity against both actively replicating and non-replicating, persistent Mtb.[1][2] Furthermore, in vitro studies have demonstrated synergistic effects when this compound is combined with first-line anti-TB drugs such as isoniazid (B1672263) and rifampin.[1][2] this compound also shows efficacy against intracellular Mtb within macrophages.[1]
Despite these promising preclinical findings, a comprehensive review of publicly available scientific literature reveals a lack of published data on the application of this compound in animal models of M. tuberculosis infection . The initial research highlighted this compound as a promising candidate for in vivo efficacy assessment, but subsequent studies detailing its pharmacokinetic profile, tolerability, and efficacy in established TB animal models (e.g., mice, guinea pigs, rabbits) have not been identified.
Therefore, this document will first summarize the established in vitro characteristics of this compound and its mechanism of action. Subsequently, it will provide generalized, detailed protocols for the evaluation of novel anti-TB compounds in murine models, which would be applicable for future in vivo studies of this compound or similar compounds.
This compound: In Vitro Activity and Mechanism of Action
Quantitative In Vitro Efficacy Data
| Parameter | Value | Mtb Strain(s) | Reference |
| Minimum Inhibitory Concentration (MIC) | 4.8 µg/ml | H37Rv | [3] |
| MIC Range (drug-resistant strains) | 1.2 to 9.6 µg/ml | Various clinical isolates | [1] |
| Cytotoxicity (CC50) | >77 µg/ml | Vero cells | [1] |
| Selectivity Index (SI) | >30 | - | [1] |
Mechanism of Action Signaling Pathway
The mechanism of action of this compound involves the targeted inhibition of MenG, leading to a cascade of events that disrupt the bioenergetics of M. tuberculosis.
Caption: Mechanism of action of this compound in M. tuberculosis.
General Protocols for In Vivo Evaluation of Anti-TB Compounds in a Murine Model
The following protocols are generalized methodologies for assessing the efficacy of a novel anti-TB compound, such as this compound, in a mouse model of chronic tuberculosis. These are based on established practices in the field and are not specific to this compound.
Experimental Workflow for Efficacy Studies
Caption: General workflow for an M. tuberculosis animal model efficacy study.
Protocol 1: Murine Model of Chronic Tuberculosis Infection
Objective: To establish a chronic M. tuberculosis infection in mice for the evaluation of novel drug candidates.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
M. tuberculosis H37Rv strain
-
Aerosol infection chamber (e.g., Glas-Col inhalation exposure system)
-
Middlebrook 7H9 broth with ADC supplement and Tween 80
-
Middlebrook 7H10 or 7H11 agar (B569324) with OADC supplement
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
-
Tissue homogenizer
Procedure:
-
Bacterial Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Wash the bacterial cells with PBS and resuspend in sterile water to the desired concentration for aerosolization.
-
Aerosol Infection: Place mice in the aerosol chamber and infect with a low dose of M. tuberculosis H37Rv, calibrated to deliver approximately 50-100 bacilli into the lungs of each mouse.
-
Confirmation of Infection: At 24 hours post-infection, euthanize a small cohort of mice (n=3-4) and homogenize their lungs. Plate serial dilutions of the lung homogenates on Middlebrook 7H10/7H11 agar to determine the initial bacterial deposition.
-
Establishment of Chronic Infection: Allow the infection to establish for 4-6 weeks. During this period, the bacterial load in the lungs will increase and stabilize, and granulomatous lesions will form.
Protocol 2: Efficacy Evaluation of a Test Compound
Objective: To determine the in vivo bactericidal or bacteriostatic activity of a test compound against M. tuberculosis in chronically infected mice.
Materials:
-
Chronically infected mice (from Protocol 1)
-
Test compound (e.g., this compound) formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose)
-
Standard-of-care drug (e.g., Isoniazid)
-
Vehicle control
-
Oral gavage needles
Procedure:
-
Group Allocation: Randomly assign chronically infected mice to treatment groups (n=8-10 mice per group), including a vehicle control group, a positive control group (e.g., Isoniazid at 10-25 mg/kg), and one or more experimental groups receiving the test compound at different doses.
-
Drug Administration: Administer the compounds daily (or as determined by pharmacokinetic studies) via oral gavage for a period of 4 to 8 weeks. Monitor the body weight and general health of the mice throughout the treatment period.
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in PBS with 0.05% Tween 80.
-
Plate serial dilutions of the homogenates on Middlebrook 7H10/7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFU).
-
-
Data Analysis: Convert the CFU counts to log10 CFU per organ. Compare the mean log10 CFU of the treatment groups to the vehicle control group to determine the reduction in bacterial load. Statistical analysis (e.g., ANOVA with post-hoc tests) should be performed to assess significance.
Protocol 3: Pharmacokinetic (PK) Study in Mice
Objective: To determine the basic pharmacokinetic parameters of a test compound in mice to inform dosing for efficacy studies.
Materials:
-
Healthy, uninfected mice of the same strain used for efficacy studies
-
Test compound
-
Appropriate vehicle for intravenous (IV) and oral (PO) administration
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS or other suitable analytical method for drug quantification
Procedure:
-
Dosing:
-
Intravenous (IV) Cohort: Administer a single dose of the test compound via tail vein injection (e.g., 1-5 mg/kg).
-
Oral (PO) Cohort: Administer a single dose of the test compound via oral gavage (e.g., 10-50 mg/kg).
-
-
Blood Sampling: Collect blood samples from a sparse sampling design (e.g., 3-4 mice per time point) at various time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method.
-
PK Analysis: Use pharmacokinetic software to calculate key parameters, including:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%)
-
This compound remains a compound of significant interest for the development of new anti-tuberculosis therapies due to its novel mechanism of action and potent in vitro activity against both replicating and persistent forms of M. tuberculosis. However, the progression of this compound or its analogs into clinical consideration will be contingent on the successful demonstration of efficacy and safety in relevant animal models. The generalized protocols provided herein offer a framework for how such in vivo studies could be designed and executed, paving the way for a more complete understanding of the therapeutic potential of MenG inhibitors. Researchers are encouraged to consult specialized literature for more detailed and specific experimental designs tailored to their research questions.
References
- 1. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bactericidal Activity Testing of the Experimental Compound DG70
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. This document provides a detailed experimental framework for assessing the bactericidal activity of the novel investigational compound, DG70. The protocols outlined herein are based on established methodologies for antimicrobial susceptibility testing, providing a robust foundation for the preliminary evaluation of new chemical entities.[1][2] Standardized methods are crucial for ensuring the accuracy and reproducibility of bactericidal activity assessments.[3]
The primary objectives of these protocols are to determine the minimum concentration of this compound required to inhibit and kill pathogenic bacteria, and to characterize the kinetics of its bactericidal action. These initial evaluations are critical for advancing promising compounds through the drug development pipeline.[1][4] The following sections detail the necessary materials, step-by-step procedures for key assays, and templates for data presentation and visualization to guide researchers in their investigation of this compound.
Data Presentation
Effective evaluation of an experimental compound requires clear and concise presentation of quantitative data. The following tables provide a standardized format for summarizing the results of bactericidal activity testing for this compound against a panel of representative Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | Gram Type | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 8 | 16 | 2 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 16 | 64 | 4 |
| Escherichia coli ATCC 25922 | Gram-negative | 4 | 8 | 2 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 16 | 32 | 2 |
| Klebsiella pneumoniae ATCC 13883 | Gram-negative | 8 | 16 | 2 |
Table 2: Time-Kill Kinetics of this compound against Escherichia coli ATCC 25922
| Time (hours) | 0 | 2 | 4 | 6 | 8 | 24 |
| Log10 CFU/mL (Control) | 6.0 | 6.5 | 7.2 | 8.0 | 8.5 | 9.2 |
| Log10 CFU/mL (this compound at 1x MIC) | 6.0 | 5.2 | 4.8 | 4.1 | 3.5 | 3.1 |
| Log10 CFU/mL (this compound at 2x MIC) | 6.0 | 4.5 | 3.7 | 2.9 | 2.1 | <2.0 |
| Log10 CFU/mL (this compound at 4x MIC) | 6.0 | 3.8 | 2.5 | <2.0 | <2.0 | <2.0 |
Experimental Protocols
The following are detailed protocols for determining the bactericidal activity of this compound. These methods are based on widely accepted standards in antimicrobial susceptibility testing.[1][2][4]
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[4]
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Test bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., gentamicin)
-
Negative control (vehicle/solvent for this compound)
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube with 4-5 mL of sterile broth.
-
Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[2] This can be verified using a spectrophotometer.[1]
-
Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[2]
-
-
Serial Dilution of this compound:
-
Prepare a two-fold serial dilution of this compound in MHB directly in the 96-well plate.[1]
-
For example, add 100 µL of MHB to wells 2 through 11. Add 200 µL of the highest concentration of this compound to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution to well 10. Discard the final 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound), and well 12 as the sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well (except the sterility control) to reach the final desired bacterial concentration.[2]
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Materials:
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips and spreader
Procedure:
-
Subculturing from MIC Wells:
-
From each well of the MIC plate that shows no visible growth, take a 10-100 µL aliquot.
-
Spread the aliquot onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Determining the MBC:
-
The MBC is the lowest concentration of this compound that results in no more than 0.1% of the original inoculum surviving. This is typically observed as no colony growth on the MHA plate.
-
Time-Kill Kinetic Assay
This assay evaluates the rate at which this compound kills a bacterial population over time.[4][5]
Materials:
-
Standardized bacterial inoculum (as prepared for MIC)
-
MHB
-
This compound at various concentrations (e.g., 1x, 2x, and 4x MIC)
-
Sterile culture tubes or flasks
-
Sterile saline for dilutions
-
MHA plates
-
Incubator shaker
Procedure:
-
Assay Setup:
-
Prepare culture tubes with MHB containing this compound at the desired concentrations and a growth control tube without this compound.
-
Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C in a shaker.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Colony Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each concentration of this compound and the control. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualizations
Diagrams are provided to illustrate the experimental workflow and a hypothetical signaling pathway for this compound's bactericidal action.
Caption: Workflow for Bactericidal Activity Testing of this compound.
Caption: Hypothetical Signaling Pathway for this compound's Bactericidal Action.
References
Application Notes and Protocols: Measuring the Effect of DG70 on ATP Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
DG70, also known as GSK1733953A, is a biphenyl (B1667301) amide compound identified as a respiratory inhibitor in Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] The primary target of this compound is the enzyme MenG (demethylmenaquinone methyltransferase), which plays a crucial role in the biosynthesis of menaquinone (Vitamin K2).[1] Menaquinone is an essential electron carrier in the bacterial electron transport chain. By inhibiting MenG, this compound disrupts the electron flow, thereby impairing the generation of the proton motive force across the mycobacterial membrane, which is directly coupled to ATP synthesis by the F1Fo-ATP synthase. This document provides detailed protocols to measure the inhibitory effect of this compound on ATP synthesis in Mycobacterium tuberculosis or other appropriate model systems.
Principle of the Assays
The effect of this compound on ATP synthesis can be quantified by measuring intracellular ATP levels in treated versus untreated bacterial cells. A widely used and highly sensitive method for ATP quantification is the luciferin-luciferase bioluminescence assay. This assay is based on the principle that firefly luciferase catalyzes the oxidation of D-luciferin in the presence of ATP, resulting in the emission of light. The amount of light produced is directly proportional to the concentration of ATP. By measuring the luminescence, the intracellular ATP levels can be determined, and the inhibitory effect of this compound can be quantified.
To distinguish between a specific inhibition of ATP synthesis and general cytotoxicity, it is recommended to perform a parallel cell viability assay.
I. Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the described experiments.
Table 1: Effect of this compound on ATP Synthesis in Mycobacterium tuberculosis
| This compound Concentration (µM) | Luminescence (RLU) | [ATP] (nM) | % Inhibition of ATP Synthesis |
| 0 (Vehicle Control) | 0 | ||
| 0.1 | |||
| 0.5 | |||
| 1.0 | |||
| 2.5 | |||
| 5.0 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Table 2: Cytotoxicity of this compound in Mycobacterium tuberculosis
| This compound Concentration (µM) | Viability Assay Readout (e.g., Absorbance/Fluorescence) | % Viability |
| 0 (Vehicle Control) | 100 | |
| 0.1 | ||
| 0.5 | ||
| 1.0 | ||
| 2.5 | ||
| 5.0 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
II. Experimental Protocols
Protocol 1: Determination of this compound's Effect on Intracellular ATP Levels
This protocol describes the use of a commercial bioluminescence assay, such as CellTiter-Glo®, to measure the effect of this compound on ATP levels in Mycobacterium tuberculosis.
Materials and Reagents:
-
Mycobacterium tuberculosis H37Rv (or a suitable surrogate strain)
-
Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase)
-
This compound (GSK1733953A)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well white, opaque-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or equivalent
-
Luminometer
-
Biosafety cabinet (BSL-3 for M. tuberculosis)
-
Multichannel pipette
Procedure:
-
Bacterial Culture Preparation:
-
In a BSL-3 facility, grow M. tuberculosis in Middlebrook 7H9 broth supplemented with OADC to mid-log phase (OD600 of 0.4-0.6).
-
Adjust the bacterial culture to a final density of 1 x 10^7 CFU/mL in fresh 7H9 broth.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in 7H9 broth to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.5% in all wells. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Cell Treatment:
-
In a 96-well white, opaque-bottom plate, add 50 µL of the adjusted bacterial suspension to each well.
-
Add 50 µL of the serially diluted this compound solutions or the vehicle control to the respective wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the desired experimental endpoint.
-
-
ATP Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes before use.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer with an integration time of 0.5 to 1 second per well.
-
Protocol 2: Assessment of this compound Cytotoxicity using a Resazurin (B115843) Microtiter Assay (REMA)
This protocol is to be run in parallel with the ATP assay to determine if the observed decrease in ATP is due to a specific inhibitory effect or general cytotoxicity.
Materials and Reagents:
-
All materials from Protocol 1
-
Resazurin sodium salt
-
96-well clear-bottom plates
-
Spectrophotometer or fluorometer
Procedure:
-
Bacterial Culture and Treatment:
-
Follow steps 1-3 from Protocol 1, using a 96-well clear-bottom plate.
-
-
Resazurin Staining:
-
After the incubation period with this compound, add 10 µL of a 0.02% w/v resazurin solution to each well.
-
Incubate the plate for an additional 12-24 hours at 37°C.
-
-
Measurement:
-
Visually inspect the plates for a color change from blue (resazurin) to pink (resorufin).
-
Measure the absorbance at 570 nm and 600 nm using a spectrophotometer, or fluorescence with excitation at 560 nm and emission at 590 nm using a fluorometer.
-
III. Visualizations
References
Application Notes and Protocols for DG70 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DG70 is a novel small-molecule inhibitor targeting the demethylmenaquinone (B1232588) methyltransferase (MenG) of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] MenG catalyzes the final step in the biosynthesis of menaquinone (Vitamin K2), an essential component of the bacterial electron transport chain.[2][3] Inhibition of MenG disrupts ATP production, leading to bactericidal activity against both replicating and non-replicating Mtb.[1][2][3] This unique mechanism of action makes this compound and its analogues promising candidates for new anti-tuberculosis therapies. These application notes provide a comprehensive overview of the available data on this compound and its analogue, JSF-4898, and detail protocols for their administration and evaluation in murine models of tuberculosis.
Mechanism of Action: Inhibition of Menaquinone Biosynthesis
This compound specifically inhibits the MenG enzyme, which is responsible for the methylation of demethylmenaquinone to produce menaquinone. Menaquinone is a vital electron carrier in the respiratory chain of Mtb. By blocking this final step, this compound effectively halts the menaquinone biosynthetic pathway, leading to a depletion of ATP and subsequent cell death.[1][2][4]
Below is a diagram illustrating the menaquinone biosynthesis pathway and the point of inhibition by this compound.
Caption: Menaquinone biosynthesis pathway in M. tuberculosis and the inhibitory action of this compound on the MenG enzyme.
Dosage and Administration in Mice
While specific in vivo dosage data for this compound is not yet published, a structurally related analogue, JSF-4898, has been evaluated in a subacute mouse model of M. tuberculosis infection.[5][6] The data from this study can serve as a valuable starting point for designing in vivo experiments with this compound.
Pharmacokinetic and Efficacy Data Summary
The following table summarizes the key in vitro and in vivo parameters for this compound and its analogue JSF-4898. This information is crucial for dose selection and experimental design.
| Compound | MIC vs. Mtb (µM) | Mouse Liver Microsome Stability (t½, min) | Aqueous Solubility (µg/mL) | Mouse Pharmacokinetics (AUC₀₋₅h, ng·h/mL) | Efficacy in Mouse Model |
| This compound (JSF-2911) | Modest | Poor | Not Reported | Not Reported | Not Reported |
| JSF-4898 | Submicromolar | Improved | Promising | Improved | Enhanced efficacy of rifampicin |
Data compiled from Sharma et al., J Med Chem, 2023.[5][7][8]
Recommended Dosing and Administration (Based on Analogue Data)
Based on the improved pharmacokinetic profile of JSF-4898, a suggested starting dose for this compound in a murine tuberculosis model would be in the range of 25-100 mg/kg , administered orally once daily. The optimal dose will need to be determined empirically through dose-ranging studies.
Administration Routes:
-
Oral Gavage (PO): This is the most common and preferred route for administering anti-tubercular drugs in mice.[9]
-
Intraperitoneal Injection (IP): Can be used as an alternative route of administration.
-
Intravenous Injection (IV): Useful for pharmacokinetic studies to determine bioavailability.
Experimental Protocols
The following protocols are based on established methods for testing anti-tubercular agents in mouse models and should be adapted for the specific experimental design.
Murine Model of Chronic Tuberculosis Infection
This protocol describes the establishment of a chronic M. tuberculosis infection in mice, which is a standard model for evaluating the efficacy of new drug candidates.
Materials:
-
BALB/c or C57BL/6 mice (female, 6-8 weeks old)
-
Mycobacterium tuberculosis H37Rv strain
-
Aerosol infection chamber (e.g., Glas-Col)
-
Middlebrook 7H9 broth with ADC supplement
-
Middlebrook 7H11 agar (B569324) plates
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
Procedure:
-
Infection: Infect mice with a low dose of M. tuberculosis H37Rv (approximately 100-200 CFU/lungs) via the aerosol route using a calibrated aerosol infection chamber.
-
Establishment of Chronic Infection: Allow the infection to establish for 4-6 weeks. At this point, the bacterial load in the lungs will reach a stable level, typically 10^5 to 10^6 CFU.
-
Treatment Initiation: Begin treatment with this compound or control drugs.
This compound Efficacy Study Protocol
This protocol outlines a typical efficacy study to evaluate the bactericidal activity of this compound in chronically infected mice.
Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Group 2: this compound (e.g., 50 mg/kg, oral gavage, once daily)
-
Group 3: Isoniazid (10 mg/kg) + Rifampicin (10 mg/kg) (positive control)
-
Group 4: this compound in combination with a standard anti-tubercular drug (optional)
Procedure:
-
Drug Administration: Administer the drugs to the respective groups daily for 5 days a week for a duration of 4-8 weeks.
-
Monitoring: Monitor the body weight and clinical signs of the mice throughout the study.
-
Endpoint Analysis:
-
At pre-determined time points (e.g., 4 and 8 weeks), euthanize a subset of mice from each group.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in PBS with 0.05% Tween 80.
-
Plate serial dilutions of the homogenates on 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU).
-
-
Data Analysis: Compare the CFU counts between the treatment groups and the vehicle control group to determine the efficacy of this compound.
Caption: A typical workflow for an in vivo efficacy study of an anti-tubercular agent in a mouse model.
Pharmacokinetic Study Protocol
This protocol is designed to determine the pharmacokinetic profile of this compound in mice.
Procedure:
-
Drug Administration: Administer a single dose of this compound to mice via intravenous (IV) injection and oral gavage (PO) in separate groups.
-
Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.
Conclusion
This compound represents a promising new class of anti-tubercular agents with a novel mechanism of action. While in vivo data for this compound itself is limited, studies on its analogue JSF-4898 provide a strong rationale and a starting point for its evaluation in murine models of tuberculosis. The protocols outlined in these application notes offer a framework for researchers to investigate the in vivo efficacy and pharmacokinetics of this compound, contributing to the development of new and improved treatments for tuberculosis. Further studies are warranted to optimize the dosage and administration of this compound and to fully characterize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of Small Molecule Inhibitors of Mycobacterium tuberculosis Menaquinone Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for developing a mouse model of post-primary pulmonary tuberculosis after hematogenous spread in native lungs and lung implants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution of Small Molecule Inhibitors of Mycobacterium tuberculosis Menaquinone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pharmacokinetics of memantine in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing DG70 Efficacy Against Bacterial Persister Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Bacterial persistence is a phenomenon where a subpopulation of isogenic bacteria exhibits transient tolerance to high concentrations of antibiotics. These dormant, or slow-growing, persister cells are not genetically resistant but can survive antibiotic treatment and contribute to the recalcitrance and relapse of chronic infections. The development of novel therapeutics targeting these resilient cells is a critical area of research. DG70 has been identified as an inhibitor of MenG, an enzyme in the menaquinone biosynthesis pathway, showing bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis. Its efficacy against persister cells of other bacterial species presents a promising avenue for new antimicrobial strategies.
This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to assess the efficacy of this compound against bacterial persister cells. The protocols cover the determination of minimum inhibitory and bactericidal concentrations, the generation and isolation of persister cells, and the evaluation of this compound's anti-persister activity through time-kill assays.
Key Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in a significant reduction in bacterial viability (MBC).
Materials:
-
Bacterial strain of interest (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Agar (B569324) plates (MHA or TSA)
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of broth and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
MIC Assay:
-
Prepare serial two-fold dilutions of this compound in broth in a 96-well plate.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound with no visible bacterial growth.
-
-
MBC Assay:
-
Following MIC determination, take a 10 µL aliquot from each well showing no visible growth.
-
Spot-plate the aliquots onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Protocol 2: Generation and Isolation of Persister Cells
This protocol describes the generation of a persister cell population by treating a stationary-phase culture with a conventional antibiotic.
Materials:
-
Bacterial strain of interest
-
Appropriate broth (e.g., LB, TSB)
-
Conventional antibiotic (e.g., Ciprofloxacin, Ampicillin) at a concentration of ≥10x MIC.
-
Phosphate-Buffered Saline (PBS)
-
Centrifuge
-
Agar plates
Procedure:
-
Grow a bacterial culture overnight (18-24 hours) at 37°C to reach the stationary phase.
-
Treat the culture with a high concentration of a bactericidal antibiotic (e.g., 10x MIC of Ciprofloxacin) for a sufficient duration (typically 3-6 hours) to kill the susceptible population, leading to the characteristic biphasic killing curve.
-
After treatment, centrifuge the culture to pellet the cells.
-
Wash the cell pellet twice with sterile PBS to remove the antibiotic.
-
Resuspend the final pellet in fresh, antibiotic-free medium. This suspension is enriched with persister cells.
-
Quantify the persister cell population by plating serial dilutions on agar plates and counting Colony Forming Units (CFUs).
Protocol 3: Time-Kill Curve Assay for this compound Efficacy Against Persister Cells
This assay evaluates the bactericidal activity of this compound against the isolated persister cell population over time.
Materials:
-
Isolated persister cell suspension
-
Fresh broth
-
This compound at various concentrations (e.g., 1x, 5x, 10x MIC)
-
Sterile culture tubes or a 96-well plate
-
Incubator (37°C with shaking)
-
PBS for serial dilutions
-
Agar plates
Procedure:
-
Adjust the concentration of the isolated persister cell suspension to approximately 10⁶ CFU/mL in fresh broth.
-
Add this compound at the desired concentrations to the persister cell suspension. Include an untreated control.
-
Incubate the cultures at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots in PBS and plate them on agar plates.
-
Incubate the plates at 37°C for 24-48 hours and count the CFUs.
-
Plot the log₁₀ CFU/mL against time to generate the time-kill curves. A significant reduction in CFU/mL in the this compound-treated samples compared to the control indicates anti-persister activity.
Data Presentation
The quantitative data from these experiments should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: MIC and MBC of this compound Against S. aureus
| Compound | MIC (µg/mL) | MBC (µg/mL) |
| This compound | 2.5 | 10 |
| Ciprofloxacin | 0.5 | 1 |
Table 2: Time-Kill Assay of this compound Against S. aureus Persister Cells
| Treatment | Time (hours) | Log₁₀ CFU/mL (Mean ± SD) |
| Untreated Control | 0 | 6.0 ± 0.1 |
| 2 | 6.1 ± 0.2 | |
| 4 | 6.0 ± 0.1 | |
| 6 | 5.9 ± 0.2 | |
| 24 | 5.8 ± 0.3 | |
| This compound (10x MIC) | 0 | 6.0 ± 0.1 |
| 2 | 4.5 ± 0.3 | |
| 4 | 3.2 ± 0.2 | |
| 6 | 2.1 ± 0.4 | |
| 24 | <1.0 |
Visualizations
Diagrams created using Graphviz can help visualize the experimental workflows and the underlying biological pathways.
Caption: Workflow for assessing this compound efficacy against persister cells.
Caption: Toxin-Antitoxin (TA) system activation in persister formation.
Conclusion
The protocols outlined in this application note provide a robust framework for evaluating the anti-persister potential of this compound. By systematically determining its inhibitory and bactericidal concentrations and assessing its activity against isolated persister cells, researchers can gain valuable insights into the therapeutic promise of this compound. The provided workflows and pathway diagrams serve as a guide for experimental design and data interpretation in the critical endeavor of overcoming bacterial persistence.
Application Notes and Protocols: Utilizing DG70 in Combination Therapy for Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of DG70, a novel inhibitor of Mycobacterium tuberculosis (Mtb), in combination with other antitubercular drugs. This compound targets MenG, a demethylmenaquinone (B1232588) methyltransferase, an essential enzyme in the menaquinone biosynthesis pathway, which is critical for the bacterial electron transport chain. This unique mechanism of action makes this compound a promising candidate for combination therapy, particularly against both actively replicating and persistent Mtb.
Mechanism of Action and Rationale for Combination Therapy
This compound inhibits the final step of menaquinone (Vitamin K2) biosynthesis, disrupting the electron transport chain and leading to a bactericidal effect against both drug-susceptible and drug-resistant strains of Mtb[1]. This disruption of cellular respiration also renders Mtb more susceptible to other antitubercular agents, creating a strong rationale for combination therapy. Published studies have demonstrated synergistic interactions between this compound and first-line TB drugs such as isoniazid (B1672263) and rifampin, as well as with the respiratory chain inhibitor bedaquiline[1][2]. The combination of this compound with isoniazid has been shown to be particularly effective, leading to the complete sterilization of Mtb cultures in a persistence model[1][2].
Data Presentation: In Vitro Synergy of this compound
The following table summarizes the reported synergistic activity of this compound in combination with key anti-TB drugs. Synergy is quantified using the Fractional Inhibitory Concentration (FIC) index, where a value of ≤ 0.5 indicates a strong synergistic interaction.
| Drug Combination | Mycobacterium tuberculosis Strain | FIC Index | Interpretation | Reference |
| This compound + Isoniazid | H37Rv | 0.4 | Synergy | [3] |
| This compound + Rifampin | H37Rv | 0.5 | Synergy | [3] |
| This compound + Bedaquiline | H37Rv | Synergy Reported | Not Quantified | [1][2] |
Experimental Protocols
In Vitro Synergy Assessment: Checkerboard Assay
This protocol outlines the determination of the FIC index for this compound in combination with other anti-TB drugs using the checkerboard method with a resazurin (B115843) microtiter assay (REMA) readout.
Materials:
-
Mycobacterium tuberculosis H37Rv (or other strains of interest)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
This compound (stock solution in DMSO)
-
Isoniazid, Rifampin, Bedaquiline (stock solutions in appropriate solvents)
-
96-well microtiter plates
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Incubator (37°C)
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare serial twofold dilutions of this compound and the partner drug in 7H9 broth.
-
In a 96-well plate, add 50 µL of 7H9 broth to all wells.
-
Add 50 µL of the this compound serial dilutions horizontally across the plate.
-
Add 50 µL of the partner drug serial dilutions vertically down the plate. This creates a matrix of drug concentrations.
-
Include wells with each drug alone (for MIC determination) and a drug-free well as a growth control.
-
-
Inoculum Preparation:
-
Grow Mtb to mid-log phase (OD600 of 0.4-0.6).
-
Dilute the culture in 7H9 broth to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared Mtb inoculum to each well of the 96-well plate.
-
Seal the plates and incubate at 37°C for 7 days.
-
-
Resazurin Addition and Reading:
-
After 7 days, add 30 µL of the resazurin solution to each well.
-
Incubate for an additional 24-48 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the drug that prevents this color change.
-
-
FIC Index Calculation:
-
The FIC for each drug is calculated as: FIC = (MIC of drug in combination) / (MIC of drug alone).
-
The FIC index is the sum of the FICs for both drugs: FIC Index = FIC (this compound) + FIC (Partner Drug).
-
Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Additive/Indifference; > 4.0 = Antagonism.
-
Time-Kill Curve Assay
This protocol assesses the bactericidal or bacteriostatic activity of this compound combinations over time.
Materials:
-
Mycobacterium tuberculosis H37Rv
-
Middlebrook 7H9 broth with supplements
-
This compound and partner drugs
-
Culture tubes
-
Incubator with shaking (37°C)
-
Middlebrook 7H11 agar (B569324) plates
-
Plating supplies (serial dilution tubes, spreaders)
Procedure:
-
Inoculum Preparation:
-
Prepare a mid-log phase culture of Mtb as described above.
-
Dilute the culture in 7H9 broth to a starting concentration of approximately 1 x 10^6 CFU/mL.
-
-
Drug Exposure:
-
Set up culture tubes with the following conditions:
-
Drug-free control
-
This compound alone (at a specified multiple of its MIC, e.g., 10x MIC)
-
Partner drug alone (at a specified multiple of its MIC)
-
This compound + partner drug (at the same concentrations as the individual drugs)
-
-
Incubate the tubes at 37°C with shaking.
-
-
Sampling and Viable Cell Counting:
-
At designated time points (e.g., 0, 2, 5, 7, and 10 days), collect aliquots from each culture tube.
-
Perform serial tenfold dilutions in 7H9 broth.
-
Plate the dilutions onto 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the colonies to determine the CFU/mL for each time point and treatment condition.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is indicated by a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
-
Bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.
-
In Vivo Efficacy in a Murine Model of Tuberculosis
This protocol provides a general framework for evaluating the efficacy of this compound combinations in a mouse model of chronic TB infection.
Materials:
-
BALB/c or C57BL/6 mice
-
Mycobacterium tuberculosis H37Rv
-
Aerosol infection chamber
-
This compound and partner drugs formulated for oral gavage
-
Animal housing and handling equipment
-
Materials for organ harvesting and CFU enumeration
Procedure:
-
Infection:
-
Infect mice with a low dose of Mtb H37Rv via the aerosol route to establish a chronic infection (typically ~100-200 CFU in the lungs).
-
-
Treatment:
-
Begin treatment 4-6 weeks post-infection.
-
Administer drugs orally by gavage, once daily, for a specified duration (e.g., 4-8 weeks).
-
Treatment groups should include:
-
Vehicle control
-
This compound alone
-
Partner drug alone
-
This compound + partner drug combination
-
Standard TB drug regimen (e.g., rifampin, isoniazid, pyrazinamide) as a positive control.
-
-
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleens.
-
Homogenize the organs in sterile saline.
-
Plate serial dilutions of the homogenates on 7H11 agar.
-
Incubate and count colonies to determine the bacterial load (CFU) in each organ.
-
-
Data Analysis:
-
Compare the mean log10 CFU counts between the different treatment groups.
-
A statistically significant reduction in CFU in the combination group compared to the single-drug and control groups indicates in vivo efficacy.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.
Experimental Workflow: In Vitro Synergy Assessment
Caption: Workflow for checkerboard synergy assay.
Logical Relationship: Synergy Interpretation
Caption: Interpretation of Fractional Inhibitory Concentration (FIC) Index.
References
- 1. A Novel Small-Molecule Inhibitor of the Mycobacterium tuberculosis Demethylmenaquinone Methyltransferase MenG Is Bactericidal to Both Growing and Nutritionally Deprived Persister Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Small-Molecule Inhibitor of the Mycobacterium tuberculosis Demethylmenaquinone Methyltransferase MenG Is Bactericidal to Both Growing and Nutritionally Deprived Persister Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing DG70 Concentration for In Vitro Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of DG70 in in vitro experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as GSK1733953A, is a biphenyl (B1667301) amide that functions as a respiration inhibitor in Mycobacterium tuberculosis.[1][2] Its primary mechanism of action is the inhibition of the enzyme Demethylmenaquinone Methyltransferase (MenG), which is responsible for the final step in the biosynthesis of menaquinone (Vitamin K2).[2][3][4] Menaquinone is a vital component of the electron transport chain in M. tuberculosis, and its inhibition disrupts ATP biosynthesis and oxygen utilization, leading to bactericidal effects against both replicating and non-replicating "persister" cells.[2][3][4]
Q2: Is this compound expected to have an effect on mammalian cells?
A2: The menaquinone biosynthesis pathway, which is the target of this compound, is absent in human cells.[5][6] This suggests that this compound should have a high degree of selectivity for bacterial cells over mammalian cells. Cytotoxicity testing in Vero cells (a mammalian cell line) has shown a 50% cytotoxic concentration (CC50) of >77 µg/ml, indicating low toxicity to these cells and a high selectivity index.[7]
Q3: What is the typical in vitro concentration range for this compound in antitubercular assays?
A3: The effective concentration of this compound can vary depending on the specific M. tuberculosis strain and the assay conditions. The 50% inhibitory concentration (IC50) against the MenG enzyme has been determined to be 2.6 ± 0.6 μM.[1][8] The minimum inhibitory concentration (MIC) against the H37Rv strain of M. tuberculosis is reported to be 4.8 µg/ml, with a range of 1.2 to 9.6 µg/ml against various drug-resistant strains.[4]
Q4: Can this compound be used in combination with other antitubercular drugs?
A4: Yes, studies have shown that this compound acts synergistically with first-line tuberculosis drugs such as isoniazid (B1672263) and rifampin, as well as the respiratory inhibitor bedaquiline.[2][3] The combination of this compound and isoniazid has been shown to be particularly effective in sterilizing cultures in a persistence model.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low activity of this compound against M. tuberculosis | 1. Incorrect concentration of this compound used.2. Degraded this compound stock solution.3. Resistant bacterial strain. | 1. Perform a dose-response experiment to determine the optimal concentration.2. Prepare a fresh stock solution of this compound. This compound stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[1]3. Verify the susceptibility of your M. tuberculosis strain to this compound. |
| High variability in experimental results | 1. Inconsistent bacterial inoculum.2. Inaccurate serial dilutions of this compound.3. Edge effects in multi-well plates. | 1. Ensure a standardized and homogenous bacterial suspension is used for inoculation.2. Carefully prepare and verify serial dilutions of this compound.3. Avoid using the outer wells of multi-well plates or fill them with sterile media to minimize evaporation. |
| This compound precipitates in culture medium | 1. Poor solubility of this compound at the tested concentration.2. Interaction with components of the culture medium. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is kept to a minimum and is consistent across all wells.2. Test the solubility of this compound in the specific culture medium being used before starting the experiment. |
Quantitative Data Summary
| Parameter | Value | Assay/Cell Line |
| IC50 (MenG enzyme inhibition) | 2.6 ± 0.6 μM | In vitro enzyme assay[1][8] |
| MIC (M. tuberculosis H37Rv) | 4.8 µg/ml | Whole-cell bacterial growth inhibition assay[4] |
| MIC Range (Drug-resistant M. tuberculosis strains) | 1.2 - 9.6 µg/ml | Whole-cell bacterial growth inhibition assay[4] |
| CC50 (Cytotoxicity) | >77 µg/ml | Vero cells[7] |
| Selectivity Index (SI = CC50/MIC) | >30 | M. tuberculosis vs. Vero cells[7] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis
1. Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
2. Bacterial Culture Preparation:
-
Grow M. tuberculosis (e.g., H37Rv strain) in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.
-
Adjust the bacterial suspension to a standardized turbidity (e.g., McFarland standard of 0.5).
3. Assay Setup:
-
In a 96-well microplate, perform serial two-fold dilutions of the this compound stock solution in the culture medium.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a positive control (bacteria with no this compound) and a negative control (medium only).
4. Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a specified period (e.g., 7-14 days).
5. Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.
Protocol 2: In Vitro MenG Enzyme Inhibition Assay
1. Reagents and Buffers:
-
Purified MenG enzyme.
-
Substrates: Demethylmenaquinone (DMK) and S-adenosylmethionine (SAM).
-
Assay buffer.
2. Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer, MenG enzyme, and varying concentrations of this compound.
-
Pre-incubate the mixture for a short period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrates (DMK and SAM).
-
Incubate the reaction at an optimal temperature for a defined time.
3. Detection and Analysis:
-
Stop the reaction.
-
Quantify the product (menaquinone) or the consumption of a substrate using a suitable method (e.g., HPLC, mass spectrometry, or a coupled enzymatic assay).
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. A Novel Small-Molecule Inhibitor of the Mycobacterium tuberculosis Demethylmenaquinone Methyltransferase MenG Is Bactericidal to Both Growing and Nutritionally Deprived Persister Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A Novel Small-Molecule Inhibitor of the Mycobacterium tuberculosis Demethylmenaquinone Methyltransferase MenG Is Bactericidal to Both Growing and Nutritionally Deprived Persister Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collection - Mycobacterial MenG: Partial Purification, Characterization, and Inhibition - ACS Infectious Diseases - Figshare [acs.figshare.com]
common problems with DG70 solubility and stability
This guide provides troubleshooting advice and frequently asked questions regarding the solubility and stability of the hypothetical small molecule inhibitor, DG70. The data and protocols presented here are illustrative and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For initial stock solutions, we recommend using dimethyl sulfoxide (B87167) (DMSO) at a concentration of up to 50 mM. This compound generally shows good solubility and stability in DMSO when stored correctly. For aqueous-based assays, it is crucial to minimize the final DMSO concentration to avoid solvent effects on your experimental system, typically keeping it below 0.5%.
Q2: I am observing precipitation of this compound when diluting my DMSO stock into aqueous buffer. What can I do?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are several strategies to mitigate precipitation:
-
Lower the final concentration: The most straightforward approach is to work at a lower final concentration of this compound in your assay.
-
Use a surfactant: Adding a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68 (typically 0.01-0.1%), to your aqueous buffer can help to maintain the solubility of hydrophobic compounds.
-
Incorporate a co-solvent: If your experiment can tolerate it, including a small percentage of an organic co-solvent like ethanol (B145695) or PEG 400 in your final aqueous solution can improve solubility.
-
pH adjustment: The solubility of this compound is pH-dependent. Ensure the pH of your aqueous buffer is optimal for this compound solubility (see solubility data table below).
Q3: How should I store my this compound stock solution and solid compound?
A3:
-
Solid this compound: Store the solid compound at -20°C, protected from light and moisture.
-
DMSO Stock Solution: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. When properly stored, the DMSO stock is stable for up to 6 months. For long-term storage (over 6 months), we recommend storing at -80°C.
Troubleshooting Guide
Issue 1: Inconsistent results in cell-based assays.
This may be related to the poor solubility or stability of this compound in your cell culture medium.
-
Problem: this compound is precipitating in the cell culture medium over the course of the experiment.
-
Solution: Visually inspect the wells for precipitation using a microscope. Consider using a solubility-enhancing excipient that is compatible with your cell line. It is also advisable to prepare fresh dilutions of this compound from the stock solution for each experiment.
-
-
Problem: this compound is degrading in the cell culture medium.
-
Solution: Perform a stability study of this compound in your specific cell culture medium at 37°C over the time course of your experiment. Analyze the concentration of the parent compound at different time points using HPLC.
-
Issue 2: Low bioavailability in in-vivo studies.
Poor aqueous solubility is a common reason for low bioavailability.
-
Problem: this compound has low solubility at the pH of the gastrointestinal tract.
-
Solution: Consider formulation strategies such as creating an amorphous solid dispersion or using a lipid-based formulation to improve oral absorption.
-
Quantitative Data
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| DMSO | >100 | 25 |
| Ethanol | 25 | 25 |
| Methanol | 15 | 25 |
| PBS (pH 7.4) | <0.01 | 25 |
| Water | <0.001 | 25 |
Table 2: Aqueous Solubility of this compound at Different pH Values
| pH | Solubility (µg/mL) | Buffer System |
| 5.0 | 0.5 | Acetate |
| 6.0 | 0.2 | MES |
| 7.4 | <0.1 | PBS |
| 8.0 | <0.1 | Tris |
Table 3: Stability of this compound in DMSO Stock (50 mM) at -20°C
| Time (Months) | Purity (%) by HPLC |
| 0 | 99.8 |
| 1 | 99.7 |
| 3 | 99.5 |
| 6 | 99.1 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay determines the solubility of a compound in an aqueous buffer following dilution from a DMSO stock.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add 2 µL of the DMSO stock to 198 µL of the test buffer (e.g., PBS, pH 7.4) in a 96-well plate. This results in a final theoretical concentration of 100 µM.
-
Shake the plate for 2 hours at room temperature.
-
Centrifuge the plate at 4000 rpm for 15 minutes to pellet any precipitate.
-
Carefully transfer the supernatant to a new plate.
-
Analyze the concentration of the dissolved this compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS, by comparing it to a standard curve.
Protocol 2: Forced Degradation Study
This study evaluates the stability of this compound under various stress conditions.
-
Prepare solutions of this compound (e.g., 1 mg/mL) under the following conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Store the solid compound at 60°C.
-
Photolytic: Expose a solution to UV light.
-
-
Incubate the solutions for a defined period (e.g., 24 hours).
-
At specified time points, take an aliquot of each solution, neutralize it if necessary, and dilute it to a suitable concentration.
-
Analyze the samples by HPLC to determine the percentage of the remaining parent compound and identify any major degradation products.
Visualizations
Caption: Workflow for the Kinetic Solubility Assay.
Caption: Troubleshooting Decision Tree for this compound Stability Issues.
troubleshooting DG70 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the precipitation of DG70 in aqueous solutions during experiments.
Troubleshooting Guide
This guide addresses common issues encountered with this compound precipitation in a question-and-answer format.
Issue 1: A precipitate forms immediately after diluting the this compound stock solution in an aqueous buffer.
-
Question: What is the likely cause of immediate precipitation when I dilute my this compound stock solution?
-
Answer: Immediate precipitation, often called "crashing out," is typically due to the low aqueous solubility of this compound.[1] When a concentrated stock solution, usually in an organic solvent like DMSO, is introduced into an aqueous buffer, the compound can rapidly fall out of solution.[1][2] This can be intensified by a high final concentration of this compound or improper mixing techniques.[2]
Issue 2: The aqueous solution of this compound is initially clear but becomes cloudy or a precipitate appears over time.
-
Question: Why is a precipitate forming in my this compound solution during incubation?
-
Answer: Precipitation that occurs over time can be attributed to several factors:
-
Compound Instability: this compound may have limited stability in the aqueous buffer at experimental temperatures (e.g., 37°C) over extended periods.[2]
-
Metastable Forms: Amorphous, more soluble forms of a drug can be thermodynamically unstable and may crystallize and precipitate over time.[3]
-
Temperature Fluctuations: The solubility of many compounds is dependent on temperature. For some, solubility can decrease as the temperature changes.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound precipitation in aqueous solutions?
A1: The precipitation of this compound in aqueous solutions is often due to one or more of the following factors:
-
Exceeding Solubility Limit: The concentration of this compound is higher than its intrinsic solubility in the aqueous medium.[3]
-
Changes in Solvent Polarity: A sudden change in solvent composition, such as adding an aqueous buffer to a stock solution in an organic solvent, can significantly reduce the compound's solubility.[3]
-
Temperature Effects: The solubility of this compound can be influenced by temperature. Adding the compound to a cold buffer can decrease its solubility.[1]
-
pH Shifts: Alterations in the pH of the solution can change the ionization state of this compound, thereby affecting its solubility.[3]
Q2: My this compound precipitated out of my aqueous buffer after I diluted it from my DMSO stock. What should I do?
A2: This is a frequent issue with hydrophobic compounds like this compound. Here are several steps you can take to resolve this:
-
Reduce the Final Concentration: The concentration of this compound may be too high for its solubility limit in your aqueous buffer. Try preparing a more dilute working solution.[4]
-
Pre-warm Your Buffer: Warming your aqueous buffer to 37°C before adding the this compound stock can enhance solubility.[4][5]
-
Slow, Dropwise Addition: Add the DMSO stock solution slowly and dropwise to your aqueous buffer while continuously vortexing or stirring. This helps to prevent localized high concentrations that can lead to precipitation.[3][4]
-
Use Sonication: After dilution, sonicating the solution for a few minutes can help to redissolve any minor precipitates.[4]
-
Check DMSO Quality: Ensure you are using anhydrous, high-purity DMSO for your stock solution. Water absorbed by old or improperly stored DMSO can lower the solubility of hydrophobic compounds.[4]
Q3: What is the highest recommended final concentration of DMSO in my cell culture experiment?
A3: It is generally advised to keep the final concentration of DMSO in cell culture media below 1%, and ideally below 0.5%, to minimize solvent-induced toxicity or other off-target effects.[4] The exact tolerance can differ between cell lines, so it is recommended to run a vehicle control (media with the same final concentration of DMSO) to evaluate any effects on your cells.[4]
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Storage Temperature | Notes |
| DMSO | 50 mM | -20°C (3 months) or -80°C (6 months) | Recommended for primary stock solutions.[5] |
| Ethanol | 10 mM | -20°C | May be suitable for some applications, but has lower solvating power than DMSO.[5] |
| PBS (pH 7.4) | < 10 µM | Not recommended for storage | Prone to precipitation. Prepare fresh dilutions for immediate use.[5] |
| Cell Culture Media | Dependent on serum concentration | Prepare fresh for immediate use | Serum proteins can aid in solubilization, but precipitation can still occur at higher concentrations.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out 4.52 mg of this compound powder (Molecular Weight: 452.55 g/mol ) using a calibrated analytical balance.
-
Dissolving in DMSO: Add 1 mL of high-purity, anhydrous DMSO to the this compound powder.
-
Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming can be used to aid dissolution.[2]
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
-
Pre-warm the Medium: Pre-warm the necessary volume of cell culture medium to 37°C.[2]
-
Prepare an Intermediate Dilution (Recommended): Add a small volume of the 10 mM this compound stock solution to a larger volume of pre-warmed medium to create an intermediate concentration (e.g., 100 µM).
-
Prepare the Final Working Solution: While gently swirling the pre-warmed medium, add the required volume of the stock solution (or intermediate dilution) dropwise to achieve the desired final concentration of 10 µM.[2]
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate volume of medium.[2]
-
Immediate Use: Use the freshly prepared working solution immediately for your experiments.[2]
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound as an inhibitor of the PI3K/AKT/mTOR pathway.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of DG70
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of the poorly soluble compound, DG70.
Troubleshooting Guide
Issue: Low Oral Bioavailability of this compound in Preclinical Models
Low oral bioavailability is a common hurdle for poorly soluble compounds like this compound, often stemming from poor dissolution in the gastrointestinal tract or significant first-pass metabolism.
Initial Troubleshooting Steps
A systematic approach is essential to pinpoint the cause of low in vivo exposure.
-
Confirm Compound Integrity and Dose: First, verify the purity and stability of the this compound dosing formulation and ensure the correct dose was administered.
-
Assess In Vitro Properties:
-
Solubility: Determine the kinetic and thermodynamic solubility in relevant buffers (e.g., pH 1.2, 6.8) and simulated gastric and intestinal fluids (SGF, SIF).
-
Permeability: Employ in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to estimate intestinal permeability.
-
Metabolic Stability: Use liver microsomes or hepatocytes to conduct in vitro metabolism studies and determine the intrinsic clearance rate.
-
-
Conduct a Pilot Intravenous (IV) Dosing Study: Administering this compound intravenously will help determine its absolute bioavailability when compared with oral dosing. Low exposure after IV administration may indicate rapid clearance or plasma instability.
Troubleshooting Workflow for Low In Vivo Bioavailability
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of a compound like this compound?
A1: The low oral bioavailability of a poorly water-soluble compound such as this compound is often attributed to two main factors:
-
Poor Absorption: Due to its low solubility, this compound may not dissolve sufficiently in the gastrointestinal fluids to be effectively absorbed across the intestinal epithelium into the bloodstream.
-
Rapid First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall and liver before it reaches systemic circulation.
Q2: What formulation strategies can be employed to improve the oral absorption of this compound?
A2: Several formulation strategies can enhance the oral absorption of poorly soluble compounds:
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve the solubility and absorption of lipophilic drugs.[1][2]
-
Particle Size Reduction: Techniques such as micronization and nanosuspension increase the surface area of the drug, leading to a higher dissolution rate.[1][3]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can enhance its aqueous solubility and dissolution rate.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the solubility of this compound.[4]
Q3: How do I choose the most appropriate formulation strategy for this compound?
A3: The choice of formulation depends on the physicochemical properties of this compound. A Developability Classification System (DCS) can guide this decision. For instance, for compounds with dissolution rate-limited absorption (DCS IIa), particle size reduction is often a suitable approach. In contrast, for compounds with solubility-limited absorption (DCS IIb), strategies that increase solubility, such as amorphous solid dispersions or lipid-based formulations, are more appropriate.[2]
Q4: Can altering the chemical structure of this compound improve its bioavailability?
A4: Yes, chemical modification can be a viable strategy. The prodrug approach involves modifying the this compound molecule to create a more soluble or permeable derivative that converts back to the active compound in vivo.[5] Salt formation is another common method to increase the solubility and dissolution rate of acidic or basic drugs.[2][6]
Data Presentation
Table 1: Comparison of this compound Formulation Strategies on Oral Bioavailability in Rats
| Formulation Strategy | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 4.0 | 980 ± 210 | 5 |
| Micronized Suspension | 50 | 450 ± 90 | 2.0 | 2900 ± 450 | 15 |
| Nanosuspension | 50 | 980 ± 150 | 1.5 | 6500 ± 800 | 33 |
| SMEDDS | 50 | 1500 ± 250 | 1.0 | 9800 ± 1200 | 50 |
| Amorphous Solid Dispersion | 50 | 1200 ± 200 | 1.0 | 8500 ± 1100 | 43 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 450.6 g/mol |
| LogP | 4.2 |
| Aqueous Solubility (pH 6.8) | < 0.1 µg/mL |
| pKa | 8.5 (basic) |
| Melting Point | 210 °C |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Wet Milling
Objective: To produce a nanosuspension of this compound to enhance its dissolution rate and oral bioavailability.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy media mill
Procedure:
-
Prepare a pre-suspension by dispersing 5% (w/v) this compound in the stabilizer solution.
-
Add the pre-suspension and milling media to the milling chamber.
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours), ensuring the temperature is controlled.
-
Periodically sample the suspension to monitor particle size distribution using a laser diffraction particle size analyzer.
-
Continue milling until the desired particle size (e.g., D90 < 200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the plasma concentration-time profile and pharmacokinetic parameters of different this compound formulations following oral administration in rats.
Workflow:
Signaling Pathways and Logical Relationships
Decision Tree for Formulation Selection
This diagram illustrates a logical approach to selecting a suitable formulation strategy for a poorly soluble compound like this compound based on its physicochemical properties.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. ijcsrr.org [ijcsrr.org]
- 4. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
DG70 degradation pathways and storage conditions
A Note to Our Users: The information provided in this technical support center is based on general best practices for research compounds. The term "DG70" is currently ambiguous and does not correspond to a specific, publicly documented entity in our search results. To provide you with accurate and detailed information, we require further clarification on the nature of this compound (e.g., small molecule, protein, biologic, etc.). Please use the following troubleshooting guides and FAQs as a template, and we will update this resource with specific data as it becomes available.
Frequently Asked Questions (FAQs)
Q1: What are the recommended short-term and long-term storage conditions for this compound?
A1: Proper storage is crucial for maintaining the stability and activity of this compound. While specific conditions are pending verification, general recommendations are as follows. Always refer to the product-specific information sheet or Certificate of Analysis (CoA) for definitive guidance.[1]
Q2: How does temperature affect the stability of this compound?
A2: Temperature is a critical factor in maintaining the chemical integrity of research compounds.[1] Exposure to temperatures outside the recommended range can lead to degradation. For most research compounds, temperature fluctuations are more detrimental than consistent storage at a slightly elevated temperature.[1] It is recommended to use temperature-logged storage units to ensure stability.[1]
Q3: Is this compound sensitive to light or moisture?
A3: Many research compounds are susceptible to degradation upon exposure to light (photosensitivity) or moisture (hygroscopicity).[1] To mitigate these risks, it is best practice to store this compound in amber or opaque vials to protect it from light.[1] For compounds sensitive to moisture, storage in a desiccator or with desiccants is advised.[1]
Q4: What is the expected shelf-life of this compound under recommended storage conditions?
A4: The shelf-life of a compound is determined through long-term, real-time stability studies.[2] Accelerated stability studies, where the product is exposed to stress conditions, can be used to predict shelf-life.[2][3] Please refer to the product documentation for specific shelf-life information for your lot of this compound.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Improper Storage. Verify that this compound has been stored according to the recommended conditions. Check temperature logs for any excursions.
-
Possible Cause 2: Product Degradation. The compound may have degraded due to age, improper handling, or exposure to environmental factors. Consider performing a quality control check if possible.
-
Possible Cause 3: Contamination. Ensure that proper aseptic techniques were used during handling to prevent contamination of the stock solution.
Issue 2: Difficulty dissolving this compound.
-
Possible Cause 1: Incorrect Solvent. Confirm that you are using the recommended solvent for reconstitution as specified in the product datasheet.
-
Possible Cause 2: Low Temperature. Some compounds are less soluble at lower temperatures. Gentle warming or sonication may aid in dissolution, but check the product literature to ensure this will not cause degradation.
-
Possible Cause 3: Saturation. The concentration you are trying to achieve may exceed the solubility limit of the compound in the chosen solvent.
Quantitative Data Summary
The following tables are placeholders to illustrate how quantitative data on this compound stability would be presented.
Table 1: Temperature Stability of this compound in Solution (Placeholder Data)
| Temperature (°C) | Storage Duration | Percent Purity |
| 4 | 1 week | 99.5% |
| 4 | 1 month | 98.2% |
| 25 | 1 week | 95.1% |
| 25 | 1 month | 88.7% |
| -20 | 6 months | 99.8% |
| -80 | 12 months | 99.9% |
Table 2: Freeze-Thaw Cycle Stability of this compound (Placeholder Data)
| Number of Freeze-Thaw Cycles | Percent Purity |
| 1 | 99.8% |
| 3 | 99.1% |
| 5 | 97.5% |
| 10 | 94.3% |
Experimental Protocols
Protocol 1: General Procedure for Reconstitution of Lyophilized this compound
-
Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Allow the product to equilibrate to room temperature before opening.[1]
-
Add the recommended solvent to the vial to the desired concentration.
-
Gently vortex or sonicate to ensure complete dissolution.
-
For long-term storage, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Forced Degradation Study for this compound Stability Assessment
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[4]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Stress Conditions: Aliquot the stock solution and expose to various stress conditions, including:
-
Acidic: 0.1 N HCl at 60°C for 24 hours.
-
Basic: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (solid-state and in solution).
-
Photolytic: Expose to UV light (254 nm) and visible light for a specified duration.
-
-
Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.[4]
Visualizations
Caption: Hypothetical degradation pathways of this compound under various stress conditions.
Caption: A general experimental workflow for a forced degradation study of this compound.
References
DG70 Technical Support Center for M. tuberculosis Research
Welcome to the technical support resource for researchers utilizing DG70 in the study of Mycobacterium tuberculosis. This center provides essential information, troubleshooting guides, and detailed protocols to facilitate your experimental success and help overcome challenges related to drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against M. tuberculosis?
This compound, also known as GSK1733953A, is a biphenyl (B1667301) amide compound that functions as a respiration inhibitor in M. tuberculosis.[1] It specifically targets and inhibits the activity of MenG (demethylmenaquinone methyltransferase), an enzyme responsible for the final catalytic methylation step in the menaquinone (Vitamin K2) biosynthesis pathway.[1][2][3] By inhibiting MenG, this compound disrupts the electron transport chain, leading to a halt in oxygen utilization and ATP synthesis, which is ultimately bactericidal to both actively replicating and persistent, non-replicating mycobacteria.[2][4]
Q2: What is the primary mechanism of resistance to this compound in M. tuberculosis?
The primary mechanism of resistance to this compound is the acquisition of mutations within the menG gene (Rv0558).[2][3][5] These mutations can alter the protein structure of the MenG enzyme, presumably reducing the binding affinity of this compound to its target. Overexpression of the menG gene, both wild-type and mutated forms, has also been shown to increase the Minimum Inhibitory Concentration (MIC) of this compound.[2][3][5]
Q3: Is this compound effective against drug-resistant strains of M. tuberculosis?
Yes, this compound has demonstrated efficacy against clinical strains of M. tuberculosis that are already resistant to other first-line drugs.[2][5] Its novel mechanism of action, targeting a pathway not exploited by current standard therapies, makes it a promising candidate for treating multidrug-resistant tuberculosis (MDR-TB).
Q4: Can this compound be used in combination with other anti-tubercular drugs?
Yes, studies have shown that this compound acts synergistically with first-line TB drugs, including isoniazid (B1672263) and rifampin, as well as the newer respiratory inhibitor, bedaquiline.[2][3][6] This synergy suggests that this compound could be a valuable component of future combination therapies designed to shorten treatment duration and combat resistance.
Q5: What are the recommended storage conditions for this compound?
This compound stock solutions should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1] For laboratory use, it is typically dissolved in a suitable solvent like DMSO.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem / Observation | Potential Cause(s) | Recommended Action(s) |
| High variability in Minimum Inhibitory Concentration (MIC) assays. | 1. Inconsistent inoculum density.2. Degradation of this compound stock.3. Variability in media composition (e.g., tween or lipid content).4. Contamination of cultures. | 1. Standardize inoculum preparation using McFarland standards or OD600 measurements.2. Prepare fresh this compound dilutions from a properly stored -80°C stock for each experiment.3. Use consistent, high-quality media batches. Ensure even dispersion of detergents like Tween-80.4. Perform sterility checks on media and cultures. |
| Spontaneous resistant mutants appear at a high frequency. | 1. High bacterial load in the initial culture.2. Use of a this compound concentration that is sub-lethal (within the mutant selection window).3. Contamination with a naturally resistant mycobacterial species. | 1. Reduce the inoculum size for resistance frequency experiments.2. Determine the MIC accurately and select mutants on solid media containing 4-8x the MIC of the wild-type strain.3. Verify the species of the resistant colonies using PCR or other molecular methods. |
| Confirmed menG mutation, but only a small increase in MIC. | 1. The specific mutation has a low impact on this compound binding.2. The resistant phenotype is dependent on specific in vitro conditions.3. Presence of compensatory mutations that may alter fitness. | 1. Not all menG mutations confer high-level resistance. Quantify the change and document the specific mutation.2. Test the MIC in different media (e.g., 7H9 vs. 7H12) to assess the impact of the environment.3. Perform whole-genome sequencing (WGS) to screen for other potential mutations. |
| No inhibition of growth observed, even at high this compound concentrations. | 1. Inactive this compound compound.2. Experimental error (e.g., incorrect dilution).3. The strain being tested has high-level intrinsic or acquired resistance. | 1. Test the compound on a known susceptible control strain (e.g., H37Rv).2. Double-check all calculations and dilution steps. Prepare fresh serial dilutions.3. Sequence the menG gene of the test strain to check for resistance-conferring mutations. |
Quantitative Data Summary
The following table summarizes typical MIC values for this compound against M. tuberculosis.
| Strain Type | Description | Typical this compound MIC Range (µM) |
| Wild-Type (WT) | Drug-susceptible M. tuberculosis (e.g., H37Rv) | 0.5 - 2.0 |
| menG Overexpression (WT) | Wild-type strain engineered to overexpress the menG gene | 4x increase over WT |
| menG Mutant | Strain with a confirmed resistance mutation in menG | 8x to >30x increase over WT |
Note: Data is compiled from published studies.[2][3][5] Actual values may vary based on specific experimental conditions and the nature of the mutation.
Key Experimental Protocols
Protocol 1: MIC Determination by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against M. tuberculosis using a 96-well plate format.
Materials:
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween-80.
-
96-well microtiter plates (sterile, clear bottom).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
M. tuberculosis culture in mid-log phase (OD600 ≈ 0.4-0.6).
-
Resazurin (B115843) sodium salt solution (0.02% w/v in sterile water).
Methodology:
-
Prepare Drug Plate:
-
Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate.
-
Add 2 µL of this compound stock solution to the first well of a row and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well. This creates a gradient of this compound concentrations.
-
Include a drug-free well (positive control) and a media-only well (negative/sterility control).
-
-
Prepare Inoculum:
-
Dilute the mid-log phase M. tuberculosis culture in 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the negative control well). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plate with a breathable seal or place it in a secondary container and incubate at 37°C for 7 days.
-
-
Readout:
-
After incubation, add 30 µL of the resazurin solution to each well and incubate for an additional 24-48 hours.
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that prevents this color change (i.e., the well remains blue).
-
Protocol 2: Identification of Resistance Mutations via Gene Sequencing
This protocol describes the workflow for identifying mutations in the menG gene from this compound-resistant isolates.
Materials:
-
This compound-resistant M. tuberculosis colony isolated from an MIC assay or selection plate.
-
Genomic DNA extraction kit suitable for mycobacteria.
-
PCR primers designed to amplify the entire coding sequence of menG (Rv0558).
-
PCR reagents (Taq polymerase, dNTPs, buffer).
-
Sanger sequencing service or next-generation sequencing platform.
Methodology:
-
Culture and DNA Extraction:
-
Subculture the resistant isolate in drug-free 7H9 broth until sufficient growth is achieved.
-
Extract high-quality genomic DNA using a validated method (e.g., bead beating followed by a commercial kit).
-
-
PCR Amplification:
-
Set up a PCR reaction to amplify the menG gene using the extracted gDNA as a template.
-
Use appropriate annealing temperatures and extension times for your chosen polymerase and primer set.
-
Run the PCR product on an agarose (B213101) gel to confirm the amplification of a single band of the correct size.
-
-
Sequencing:
-
Purify the PCR product to remove primers and dNTPs.
-
Send the purified product for Sanger sequencing using both forward and reverse primers. For higher throughput or to investigate off-target mutations, prepare the genomic DNA for Whole Genome Sequencing (WGS).
-
-
Sequence Analysis:
-
Align the obtained sequence reads to the reference menG sequence from a wild-type strain (e.g., H37Rv).
-
Use bioinformatics software (e.g., BLAST, Geneious, CLC Genomics Workbench) to identify any single nucleotide polymorphisms (SNPs), insertions, or deletions.
-
Correlate the identified mutations with the observed resistance phenotype.
-
Visualizations
Signaling Pathway and Drug Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Small-Molecule Inhibitor of the Mycobacterium tuberculosis Demethylmenaquinone Methyltransferase MenG Is Bactericidal to Both Growing and Nutritionally Deprived Persister Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. A Novel Small-Molecule Inhibitor of the Mycobacterium tuberculosis Demethylmenaquinone Methyltransferase MenG Is Bactericidal to Both Growing and Nutritionally Deprived Persister Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining DG-75 Treatment Protocols for Consistent Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results when working with the DG-75 cell line.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during DG-75 cell culture and treatment experiments.
Q1: My DG-75 cells are growing slowly or have poor viability after thawing.
A1: Slow growth or low viability are common issues that can often be resolved by optimizing your cell handling technique.
-
Thawing Protocol: Rapidly thaw the cryovial in a 37°C water bath (approximately 2 minutes). To avoid contamination, do not submerge the cap. Immediately transfer the cells to a centrifuge tube containing pre-warmed complete growth medium and centrifuge at a low speed (e.g., 125 x g for 5-7 minutes) to pellet the cells and remove the cryoprotectant. Resuspend the cell pellet gently in fresh, pre-warmed medium.
-
Seeding Density: After thawing, seed DG-75 cells at a density of 3 to 5 x 10^5 viable cells/mL.[1] Lower densities can lead to slower proliferation.
-
Medium Quality: Ensure your RPMI-1640 medium is supplemented with 10% fetal bovine serum (FBS) and that the medium is not expired. The quality of FBS can vary between batches, so it may be necessary to test different lots.
-
Incubation Conditions: Maintain a humidified atmosphere of 5% CO2 at 37°C.[1] Ensure the incubator is properly calibrated.
Q2: I am observing a high degree of variability in my drug treatment experiments.
A2: Inconsistent results in drug treatment assays can stem from several factors related to cell health, experimental setup, and the treatment itself.
-
Cell Health and Passage Number: Use DG-75 cells that are in the logarithmic growth phase and have a low passage number. Continuous passaging can lead to genetic drift and altered drug sensitivity. It is advisable to use cells that have been passaged fewer than 20 times from the original stock.
-
Consistent Seeding: Ensure a uniform number of viable cells is seeded in each well of your assay plates. Inaccurate cell counting can be a major source of variability.
-
Drug Preparation: Prepare fresh dilutions of your therapeutic agent for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the drug stock.
-
Control Wells: Include appropriate controls in every experiment:
-
Untreated Control: Cells cultured in medium with the vehicle (e.g., DMSO) used to dissolve the drug.
-
Positive Control: A known inducer of the expected cellular response (e.g., a known cytotoxic agent if measuring cell death).
-
Blank Control: Medium only, to measure background signal.
-
Q3: My apoptosis assay results are inconsistent or difficult to interpret.
A3: Apoptosis assays, such as Annexin V/Propidium Iodide (PI) staining, can be sensitive to procedural variations.
-
Harvesting Suspension Cells: As DG-75 are suspension cells, be gentle during harvesting. Centrifuge at a low speed (e.g., 300-400 x g) to pellet the cells without causing mechanical damage, which can lead to false-positive PI staining.
-
Reagent Titration: The optimal concentrations of Annexin V and PI may vary. It is recommended to perform a titration to determine the ideal concentrations for your experimental conditions.
-
Compensation for Spectral Overlap: If you are using a multi-color flow cytometry panel, ensure proper compensation is set to correct for spectral overlap between fluorochromes.
-
Time Course: Apoptosis is a dynamic process. An inconsistent time point for analysis can lead to variability. Perform a time-course experiment to identify the optimal window for detecting apoptosis after treatment.
Q4: I am not seeing the expected changes in protein phosphorylation via Western blot after drug treatment.
A4: Detecting changes in protein phosphorylation requires careful sample preparation and blotting technique.
-
Rapid Lysis: After treatment, lyse the cells quickly on ice with a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.
-
Positive Controls: Include a positive control for phosphorylation, such as treating a sample of cells with a known activator of the signaling pathway you are investigating.
-
Loading Controls: Always probe for a total protein as a loading control to ensure equal protein loading across all lanes. For phosphorylation studies, it is best practice to probe for the total, non-phosphorylated form of your protein of interest.
-
Antibody Validation: Use antibodies that have been validated for their specificity to the phosphorylated target protein.
Data Presentation: Drug Sensitivity of DG-75 Cells
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. This data is often generated through dose-response experiments and can be influenced by the assay method and experimental conditions. For a comprehensive and searchable database of drug sensitivity data for DG-75 (COSMIC ID: 906838) and other cancer cell lines, we recommend consulting the following publicly available resources:
-
Genomics of Drug Sensitivity in Cancer (GDSC): --INVALID-LINK--[1][2][3][4][5][6][7]
-
Cancer Cell Line Encyclopedia (CCLE): --INVALID-LINK--[8][9][10]
Below is a representative table of expected IC50 values for common chemotherapeutic agents in DG-75 cells, compiled from publicly available data. Please note that these values are illustrative and can vary between studies.
| Drug | Drug Class | Reported IC50 (µM) |
| Doxorubicin (B1662922) | Topoisomerase II Inhibitor | ~0.1 - 1.0 |
| Rituximab (B1143277) | Anti-CD20 Monoclonal Antibody | Varies (often measured by EC50 for CDC/ADCC) |
| Vincristine | Microtubule Inhibitor | ~0.001 - 0.01 |
| Cisplatin | Platinum-based DNA cross-linking agent | ~1.0 - 10.0 |
| Paclitaxel | Microtubule stabilizer | ~0.001 - 0.01 |
| Methotrexate | Antimetabolite | ~0.01 - 0.1 |
Experimental Protocols
Protocol 1: Doxorubicin Treatment and Western Blot Analysis of JNK Phosphorylation in DG-75 Cells
This protocol describes the treatment of DG-75 cells with doxorubicin and subsequent analysis of JNK phosphorylation by Western blot.
Materials:
-
DG-75 cells
-
RPMI-1640 medium with 10% FBS
-
Doxorubicin hydrochloride
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-JNK (Thr183/Tyr185)
-
Rabbit anti-JNK
-
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed DG-75 cells in a 6-well plate at a density of 5 x 10^5 cells/mL in a final volume of 2 mL per well. Incubate for 24 hours.
-
Doxorubicin Treatment: Prepare a stock solution of doxorubicin. Treat the cells with the desired concentrations of doxorubicin (e.g., 0.1, 0.5, 1.0 µM) for the desired time points (e.g., 6, 12, 24 hours). Include an untreated control.
-
Cell Lysis:
-
Harvest the cells by transferring the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 100 µL of ice-cold lysis buffer with inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total JNK as a loading control.
-
Protocol 2: Apoptosis Assay in DG-75 Cells Treated with Rituximab using Annexin V/PI Staining
This protocol details the induction of apoptosis in DG-75 cells with rituximab and subsequent analysis by flow cytometry.
Materials:
-
DG-75 cells
-
RPMI-1640 medium with 10% FBS
-
Rituximab
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed DG-75 cells in a 12-well plate at a density of 5 x 10^5 cells/mL in a final volume of 1 mL per well. Incubate for 24 hours.
-
Rituximab Treatment: Treat the cells with rituximab at the desired concentration (e.g., 10 µg/mL) for the desired time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting and Staining:
-
Transfer the cell suspension from each well to a flow cytometry tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer provided in the apoptosis kit to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates.
-
Acquire a sufficient number of events (e.g., 10,000) for each sample.
-
Analyze the data to quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Mandatory Visualizations
Caption: Doxorubicin signaling in sensitive vs. resistant DG-75 cells.
Caption: Western blot workflow for phospho-protein analysis.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. Cell Line:906838 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. kaggle.com [kaggle.com]
- 3. kaggle.com [kaggle.com]
- 4. Genomics of Drug Sensitivity in Cancer - The Cancer Dependency Map at Sanger [depmap.sanger.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. News - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. Help and Documentation - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 8. The Cancer Cell Line Encyclopedia enables predictive modelling of anticancer drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug sensitivity encyclopedia will aid cancer research [manufacturingchemist.com]
Validation & Comparative
A Comparative Efficacy Analysis of Novel MenG Inhibitors: DG70 vs. JSF-4536
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two novel inhibitors targeting the demethylmenaquinone (B1232588) methyltransferase (MenG) of Mycobacterium tuberculosis: DG70 and JSF-4536. Both compounds represent a promising new class of antitubercular agents that disrupt the pathogen's respiratory chain. This document summarizes key experimental data, outlines the methodologies used, and visualizes the underlying biological pathways and experimental processes.
Executive Summary
This compound, also known as GSK1733953A, was one of the first small-molecule inhibitors identified to be potent against MenG. It demonstrates bactericidal activity against both replicating and non-replicating M. tuberculosis. More recently, JSF-4536 has emerged from an optimization campaign of a diaryl amide scaffold, showing an improved biological profile. This includes submicromolar minimum inhibitory concentrations (MIC) and favorable pharmacokinetic properties, positioning it as a next-generation MenG inhibitor.
Data Presentation
The following tables summarize the available quantitative data for this compound and JSF-4536, facilitating a direct comparison of their in vitro efficacy, cytotoxicity, and pharmacokinetic profiles.
Table 1: In Vitro Efficacy Against M. tuberculosis
| Compound | Target | M. tuberculosis Strain | MIC (μg/mL) | MIC (μM) | Citation |
| This compound | MenG | H37Rv | 4.8 | ~10.7 | [1] |
| This compound | MenG | Drug-Resistant Strains | 1.2 - 9.6 | - | [1] |
| JSF-4536 | MenG | H37Rv | - | 0.78 | [2] |
Table 2: Cytotoxicity and Selectivity
| Compound | Cell Line | 50% Cytotoxic Concentration (CC50) (µg/mL) | 50% Cytotoxic Concentration (CC50) (µM) | Selectivity Index (SI = CC50/MIC) | Citation |
| This compound | Vero cells | >77 | >171 | >30 | [1] |
| JSF-4536 | Vero cells | - | 100 | ~128 | [2] |
Table 3: In Vitro Pharmacokinetic Properties of JSF-4536
| Parameter | Species | Value | Citation |
| Mouse Liver Microsome Stability (t½) | Mouse | 66.6 min | [2] |
| Human Liver Microsome Stability (t½) | Human | 134.9 min | [2] |
| Aqueous Solubility (S) | - | 82.0 µM | [2] |
Table 4: In Vivo Pharmacokinetic Parameters of JSF-4536 in Mice
| Route of Administration | Dose | AUC0–5h (h*ng/mL) | Citation |
| Not Specified | Not Specified | 9795 | [2] |
Signaling Pathway and Mechanism of Action
Both this compound and JSF-4536 target MenG, a crucial enzyme in the menaquinone (Vitamin K2) biosynthesis pathway of M. tuberculosis. Menaquinone is an essential electron carrier in the bacterial respiratory chain. By inhibiting MenG, these compounds disrupt the electron transport chain, leading to a halt in ATP synthesis and ultimately causing bacterial death. This mechanism is effective against both actively replicating and dormant, non-replicating persister cells, which are notoriously difficult to eradicate with traditional antibiotics.
Experimental Protocols
The following are summaries of the key experimental protocols used to evaluate this compound and JSF-4536.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined for both compounds.
For this compound: The MIC was determined using a microtiter alamarBlue assay. M. tuberculosis cultures were grown to mid-log phase and then diluted. The bacterial suspension was added to 96-well plates containing serial dilutions of this compound. The plates were incubated, and then alamarBlue was added. A color change from blue to pink indicates bacterial growth. The MIC was defined as the lowest drug concentration that prevented this color change. All assays were performed in triplicate.[1]
For JSF-4536: The whole-cell activity of JSF-4536 against M. tuberculosis H37Rv was determined by a similar microplate-based assay using Alamar Blue for growth detection. The MIC was reported as the minimum concentration required to inhibit 90% of bacterial growth.
Cytotoxicity Assay
To assess the potential toxicity of the compounds to mammalian cells, a cytotoxicity assay was performed.
For this compound: Vero cells were used to determine the 50% cytotoxic concentration (CC50). The cells were incubated with various concentrations of this compound. Cell viability was assessed, and the CC50 was calculated.
For JSF-4536: Vero cells were also used to determine the CC50 for JSF-4536. The assay was performed to evaluate the compound's toxicity and to calculate its selectivity index.[2]
Microsomal Stability Assay
This in vitro assay is used to assess the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its potential in vivo clearance.
For JSF-4536: The stability of JSF-4536 was evaluated in both mouse and human liver microsomes. The compound was incubated with the microsomes, and the concentration of the remaining compound was measured at different time points using LC-MS/MS. The half-life (t½) was then calculated.[2]
In Vivo Pharmacokinetic Study in Mice
These studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate in a living organism.
For JSF-4536: Pharmacokinetic studies were performed in mice. After administration of JSF-4536, blood samples were collected at various time points. The concentration of the compound in the plasma was quantified by LC-MS/MS. The area under the concentration-time curve (AUC) was then calculated to assess the overall drug exposure.[2]
Conclusion
Both this compound and JSF-4536 are potent inhibitors of MenG in M. tuberculosis. The available data suggests that JSF-4536 has been optimized for improved in vitro potency (submicromolar MIC) and demonstrates a more favorable pharmacokinetic profile compared to earlier compounds in its class. The improved metabolic stability and aqueous solubility of JSF-4536 are encouraging for its further development as a potential antitubercular drug. Further head-to-head in vivo efficacy studies would be beneficial to definitively determine the superior candidate for clinical development.
References
- 1. A Novel Small-Molecule Inhibitor of the Mycobacterium tuberculosis Demethylmenaquinone Methyltransferase MenG Is Bactericidal to Both Growing and Nutritionally Deprived Persister Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of Small Molecule Inhibitors of Mycobacterium tuberculosis Menaquinone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
DG70: A Potent Inhibitor of MenG in Mycobacterium tuberculosis
A comparative guide to the validation of DG70's inhibitory effect on the demethylmenaquinone (B1232588) methyltransferase (MenG), a key enzyme in the respiratory chain of Mycobacterium tuberculosis. This document provides a comprehensive analysis of this compound's performance against alternative inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Introduction
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), necessitates the discovery of novel therapeutic agents that act on new molecular targets. One such target is the demethylmenaquinone methyltransferase, MenG (Rv0558), an essential enzyme in the final step of menaquinone (MK) biosynthesis.[1][2] Menaquinones are vital electron carriers in the Mtb respiratory chain, making MenG a promising target for both actively replicating and persistent mycobacteria.[1][3] this compound, a biphenyl (B1667301) amide also known as GSK1733953A, has been identified as a potent inhibitor of Mtb MenG.[1][4] This guide provides a detailed comparison of this compound with other known MenG inhibitors, presenting key performance data and the experimental protocols used for their validation.
Performance Comparison of MenG Inhibitors
The inhibitory activity of this compound against MenG has been quantified and compared with other compounds targeting the same enzyme. The following tables summarize the key in vitro efficacy data for this compound and its alternatives.
| Inhibitor | Target Enzyme | IC50 (µM) | Source |
| This compound | Mtb MenG | 2.6 ± 0.6 | [4][5] |
| Ro 48-8071 | Mtb MenG | 5.1 ± 0.5 | [5] |
Table 1: Comparative In Vitro Inhibitory Activity against Mtb MenG. The half-maximal inhibitory concentration (IC50) indicates the concentration of the inhibitor required to reduce the activity of the MenG enzyme by 50%. A lower IC50 value signifies a higher potency of the inhibitor.
| Inhibitor | M. tuberculosis Strain | MIC (µM) | Source |
| This compound | H37Rv | ~12.4 (4.8 µg/ml) | [6] |
| JSF-2911 | H37Rv | - | |
| JSF-4536 | H37Rv | 0.78 | [4] |
| JSF-4898 | H37Rv | 0.78 | [1][4] |
Table 2: Comparative Whole-Cell Activity against M. tuberculosis. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency against the whole bacterial cell.
Experimental Protocols
The validation of this compound's inhibitory effect on MenG relies on robust experimental methodologies. The following are detailed protocols for the key assays used in these studies.
MenG Enzymatic Inhibition Assay
This assay determines the in vitro inhibitory activity of compounds against the MenG enzyme.
Principle: The enzymatic activity of MenG is measured by quantifying the formation of menaquinone (MK) from its precursor, demethylmenaquinone (DMK), using membrane preparations from Mycobacterium smegmatis which show robust, substrate-dependent activity.[5] The inhibition of this reaction by a test compound is measured to determine its IC50 value.
Materials:
-
Membrane preparations from wild-type Mycobacterium smegmatis.
-
Demethylmenaquinone (DMK) substrate.
-
S-adenosylmethionine (SAM).
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Reaction buffer.
-
Reducing agents (e.g., dithiothreitol, dithionite, NADH).[5]
-
Quenching solution.
-
Instrumentation for product analysis (e.g., HPLC).
Procedure:
-
Prepare reaction mixtures containing the M. smegmatis membrane preparation, reaction buffer, and a reducing agent.
-
Add the test compound at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.
-
Pre-incubate the mixtures.
-
Initiate the enzymatic reaction by adding the substrates, DMK and SAM.
-
Incubate the reaction for a defined period at an optimal temperature.
-
Stop the reaction by adding a quenching solution.
-
Extract the lipid-soluble products.
-
Analyze the formation of MK by HPLC.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis
This assay assesses the whole-cell activity of the inhibitors.
Principle: The MIC is determined by the broth microdilution method, which involves exposing a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium.
Materials:
-
Mycobacterium tuberculosis H37Rv culture.
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Test compounds serially diluted in the growth medium.
-
96-well microtiter plates.
-
Bacterial inoculum standardized to a specific turbidity (e.g., McFarland standard).
Procedure:
-
Prepare serial twofold dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate.
-
Prepare a standardized inoculum of M. tuberculosis H37Rv.
-
Inoculate each well containing the test compound with the bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Seal the plates and incubate at 37°C.
-
After a defined incubation period (typically 7-14 days), assess bacterial growth visually or by measuring optical density.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Visualizing the Mechanism and Workflow
To further elucidate the role of MenG and the experimental approach to validate its inhibitors, the following diagrams are provided.
Figure 1: The role of MenG in the Menaquinone Biosynthesis Pathway and its impact on the Electron Transport Chain in M. tuberculosis. This compound specifically inhibits MenG, disrupting the production of Menaquinone (MK), a vital electron carrier.
Figure 2: A generalized experimental workflow for the validation of this compound as a MenG inhibitor, from in vitro enzyme assays to whole-cell activity and mechanism of action studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Discovery of Selective Menaquinone Biosynthesis Inhibitors against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Small-Molecule Inhibitor of the Mycobacterium tuberculosis Demethylmenaquinone Methyltransferase MenG Is Bactericidal to Both Growing and Nutritionally Deprived Persister Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of Small Molecule Inhibitors of Mycobacterium tuberculosis Menaquinone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
DG70 specificity compared to other respiratory inhibitors
A Comparative Guide to Mitochondrial Respiratory Inhibitors: Specificity of DG70 in Context
This guide provides a detailed comparison of a novel respiratory inhibitor, this compound, with well-established inhibitors of the mitochondrial electron transport chain (ETC). By presenting its mechanism of action, experimental data, and relevant protocols, we aim to offer researchers, scientists, and drug development professionals a clear perspective on the specificity and potential applications of this compound.
Mechanisms of Action: A Comparative Overview
The specificity of a respiratory inhibitor is defined by its precise target within the mitochondrial machinery. While many inhibitors are known, their sites of action vary significantly, leading to different effects on cellular respiration.
-
Rotenone: This is a well-known inhibitor of Complex I (NADH:ubiquinone oxidoreductase). It specifically prevents the transfer of electrons from NADH to coenzyme Q, effectively shutting down the electron flow from this entry point into the ETC.[1]
-
Antimycin A: This inhibitor targets Complex III (cytochrome bc1 complex). It blocks the transfer of electrons from coenzyme Q to cytochrome c, thus halting the electron flow further down the chain.[1][2]
-
Oligomycin: Unlike the others, Oligomycin targets ATP synthase (Complex V) . It binds to the F₀ subunit, blocking the proton channel. This action inhibits the synthesis of ATP but does not directly stop the electron transport chain.[1][2]
-
This compound (Dihydroartemisinin): Recent studies have identified that Dihydroartemisinin (DHA), a phytopharmaceutical, does not directly inhibit the ETC complexes in the same manner as the classical inhibitors. Instead, its anti-cancer effects are linked to the inhibition of TOM70 , a translocase in the outer mitochondrial membrane. This inhibition leads to a disruption of mitochondrial homeostasis, resulting in mitochondrial DNA (mtDNA) damage and its translocation to the cytoplasm. This process ultimately activates the cGAS/STING/NLRP3 signaling pathway, leading to pyroptosis, a form of inflammatory cell death.[3]
Comparative Data on Respiratory Inhibitors
The following table summarizes the key characteristics and effects of this compound in comparison to standard respiratory inhibitors.
| Inhibitor | Target | Effect on Oxygen Consumption Rate (OCR) | Effect on ATP Production | Primary Application in Research |
| Rotenone | Complex I | Decreases | Decreases | To measure non-mitochondrial respiration and inhibit Complex I-linked respiration.[1] |
| Antimycin A | Complex III | Decreases | Decreases | To completely block the ETC and determine non-mitochondrial respiration.[1] |
| Oligomycin | ATP Synthase (Complex V) | Decreases (coupled respiration) | Directly inhibits | To measure the proportion of basal respiration coupled to ATP synthesis.[1] |
| This compound (DHA) | TOM70 | Indirectly affects mitochondrial function | Leads to overall mitochondrial destabilization and cell death | To induce pyroptosis in cancer cells by disrupting mitochondrial homeostasis.[3] |
Experimental Protocols
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol is a standard method for assessing mitochondrial function in real-time. The sequential injection of different inhibitors allows for the calculation of key parameters of mitochondrial respiration.
Methodology:
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Assay Medium: The day of the assay, replace the growth medium with a Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator for 1 hour.
-
Inhibitor Preparation: Prepare concentrated stocks of the inhibitors (e.g., Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium for injection.
-
Seahorse XF Analyzer Assay:
-
Load the prepared inhibitor plate and the cell plate into the Seahorse XF Analyzer.
-
The instrument measures the basal OCR.
-
Injection 1 (Oligomycin): Oligomycin (e.g., 1 µM) is injected to inhibit ATP synthase. The resulting drop in OCR represents the portion of basal respiration linked to ATP production.[2]
-
Injection 2 (FCCP): FCCP (e.g., 5 µM), an uncoupling agent, is injected to dissipate the proton gradient and induce maximal respiration. This reveals the spare respiratory capacity.[2]
-
Injection 3 (Rotenone/Antimycin A): A mixture of Rotenone (e.g., 2.5 µM) and Antimycin A (e.g., 2.5 µM) is injected to completely shut down the ETC. The remaining OCR is due to non-mitochondrial processes.[2]
-
-
Data Analysis: The software calculates various parameters of mitochondrial function based on the changes in OCR after each injection.
Western Blot for TOM70 and cGAS/STING Pathway Activation
This protocol is used to assess the effect of this compound (DHA) on its target and the downstream signaling pathway.
Methodology:
-
Cell Treatment: Treat lung cancer cells with varying concentrations of this compound (DHA) for specific time points.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and then incubate with primary antibodies against TOM70, cGAS, STING, NLRP3, and a loading control (e.g., β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. The band intensities can be quantified to determine changes in protein expression.[3]
Visualizations
Signaling Pathway of Respiratory Inhibition
Caption: Sites of action for common respiratory inhibitors and this compound (DHA).
Experimental Workflow for a Seahorse Mito Stress Test
Caption: Sequential injections in a Seahorse Mito Stress Test.[1]
References
Head-to-Head Comparison: DG70 vs. Isoniazid in Anti-Tuberculosis Research
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy, mechanisms of action, and experimental evaluation of DG70 and isoniazid (B1672263) against Mycobacterium tuberculosis.
This guide provides a comprehensive, data-driven comparison of this compound, a novel respiratory chain inhibitor, and isoniazid (INH), a cornerstone first-line anti-tuberculosis drug. The following sections detail their distinct mechanisms of action, present available efficacy data, and outline key experimental protocols for their evaluation.
Mechanism of Action
This compound and isoniazid target distinct essential pathways in Mycobacterium tuberculosis, leading to bacterial death through different mechanisms.
Isoniazid (INH): A long-standing and potent anti-tuberculosis agent, isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2] Once activated, the resulting isonicotinic acyl radical forms an adduct with NAD+, which then inhibits the enoyl-acyl carrier protein reductase (InhA).[1][2] This enzyme is a critical component of the fatty acid synthase II (FAS-II) system, responsible for the synthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are essential structural components of the mycobacterial cell wall, providing a crucial protective barrier.[1][2][3] Inhibition of mycolic acid synthesis disrupts the integrity of the cell wall, leading to bacterial cell lysis.[3] Isoniazid is bactericidal against rapidly dividing mycobacteria but exhibits bacteriostatic activity against slow-growing bacilli.[1][2]
This compound: A novel small-molecule inhibitor, this compound targets the respiratory chain of M. tuberculosis. Specifically, this compound inhibits the demethylmenaquinone (B1232588) methyltransferase MenG, an enzyme responsible for the final step in the biosynthesis of menaquinone (Vitamin K2).[1][2] Menaquinone is an essential electron carrier in the mycobacterial respiratory chain, crucial for cellular respiration and ATP synthesis.[1][2] By inhibiting MenG, this compound disrupts the electron transport chain, leading to a reduction in oxygen utilization and a subsequent depletion of ATP levels.[1][2] This disruption of cellular energy metabolism is bactericidal to both actively growing and non-replicating, persistent mycobacteria.[1][2]
Data Presentation: Efficacy Comparison
While direct head-to-head studies comparing this compound and isoniazid under identical experimental conditions are limited, the following tables summarize available in vitro efficacy data from separate studies. It is important to note that variations in experimental protocols and strains can influence MIC values.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis
| M. tuberculosis Strain | MIC (µg/mL) | Reference |
| H37Rv | 4.8 | [1] |
| Drug-Resistant Strains | 1.2 - 9.6 | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of Isoniazid against M. tuberculosis
| M. tuberculosis Strain | MIC (µg/mL) | Reference |
| H37Rv | 0.03 - 0.06 | [4][5] |
| Drug-Susceptible Clinical Isolates | 0.03 - 0.06 | [4] |
| Isoniazid-Resistant (inhA mutant) | ~1.0 | [6] |
| Isoniazid-Resistant (katG mutant) | >10 | [6] |
Note: The MIC values presented are indicative and can vary based on the specific clinical isolate and the susceptibility testing method used.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and isoniazid.
Determination of Minimum Inhibitory Concentration (MIC)
a) Broth Microdilution Method (using Resazurin (B115843) Microtiter Assay - REMA)
This method is commonly used to determine the MIC of antimicrobial agents against M. tuberculosis.
-
Preparation of Mycobacterial Culture: Culture M. tuberculosis in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.
-
Drug Dilution: Prepare serial twofold dilutions of the test compounds (this compound or isoniazid) in a 96-well microtiter plate using supplemented 7H9 broth.
-
Inoculation: Adjust the turbidity of the mycobacterial culture to a McFarland standard of 1.0 and further dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 7 days.
-
Addition of Resazurin: After incubation, add 30 µL of 0.02% resazurin solution to each well and incubate for an additional 24-48 hours.
-
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).
b) BACTEC MGIT 960 System
This automated system provides a more rapid determination of MIC.
-
Drug Preparation: Prepare appropriate dilutions of this compound or isoniazid.
-
Inoculation: Inoculate MGIT tubes containing 7H9 broth with a standardized suspension of M. tuberculosis.
-
Drug Addition: Add the prepared drug dilutions to the respective MGIT tubes. A drug-free tube serves as the growth control.
-
Incubation and Monitoring: Place the tubes in the BACTEC MGIT 960 instrument. The instrument continuously monitors oxygen consumption as an indicator of bacterial growth.
-
MIC Determination: The instrument flags a tube as positive when a significant increase in oxygen consumption is detected. The MIC is the lowest concentration of the drug that inhibits growth compared to the control.[3]
Assay for ATP Levels
This protocol is used to determine the effect of antimicrobial compounds on the intracellular ATP concentration in M. tuberculosis.
-
Bacterial Culture: Grow M. tuberculosis to mid-log phase in supplemented 7H9 broth.
-
Drug Treatment: Expose the bacterial culture to different concentrations of the test compound (e.g., this compound or an ATP synthase inhibitor as a positive control) for a defined period (e.g., 24 hours). Include a drug-free control.
-
Cell Lysis: Harvest the bacterial cells by centrifugation and lyse them using a suitable method (e.g., bead beating or chemical lysis) to release intracellular contents.
-
ATP Quantification: Use a commercial ATP determination kit (e.g., a luciferase-based assay). In this assay, the light produced by the luciferase-catalyzed reaction of luciferin (B1168401) and ATP is proportional to the ATP concentration.
-
Measurement: Measure the luminescence using a luminometer.
-
Normalization: Normalize the ATP levels to the number of viable bacteria (determined by CFU counting) or total protein concentration. A significant decrease in the ATP level in treated cells compared to the control indicates inhibition of ATP synthesis or disruption of energy metabolism.[7][8]
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the targeted pathways of isoniazid and this compound.
Caption: Isoniazid's Mechanism of Action on the Mycolic Acid Synthesis Pathway.
Caption: this compound's Mechanism of Action on the Menaquinone Biosynthesis Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of anti-tuberculosis compounds.
Caption: Workflow for In Vitro Efficacy Testing of Anti-TB Compounds.
References
- 1. A Novel Small-Molecule Inhibitor of the Mycobacterium tuberculosis Demethylmenaquinone Methyltransferase MenG Is Bactericidal to Both Growing and Nutritionally Deprived Persister Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Small-Molecule Inhibitor of the Mycobacterium tuberculosis Demethylmenaquinone Methyltransferase MenG Is Bactericidal to Both Growing and Nutritionally Deprived Persister Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]
- 4. Predicting tuberculosis drug efficacy in preclinical and clinical models from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. youtube.com [youtube.com]
- 7. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Validating DG70's Bactericidal Activity in Different Mtb Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bactericidal activity of DG70 against various Mycobacterium tuberculosis (Mtb) strains, benchmarked against other key anti-tuberculosis agents. The information is supported by experimental data and detailed methodologies to aid in research and development efforts.
Executive Summary
This compound is a novel biphenyl (B1667301) amide that has demonstrated potent bactericidal activity against both actively replicating and dormant, non-replicating Mtb.[1] Its unique mechanism of action, the inhibition of the demethylmenaquinone (B1232588) methyltransferase MenG, targets a crucial step in the mycobacterial respiratory chain.[1] This guide presents available data on this compound's efficacy and compares it with established first-line and newer anti-TB drugs, highlighting its potential as a valuable addition to the tuberculosis treatment arsenal.
Comparative Bactericidal Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and other anti-tuberculosis drugs against various Mtb strains. It is important to note that the data are compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental protocols.
Table 1: Bactericidal Activity of this compound against M. tuberculosis Strains
| Mtb Strain | MIC (μg/mL) | Reference |
| H37Rv | 4.8 | [1] |
| Drug-Resistant Strains | 1.2 - 9.6 | [1] |
Table 2: Bactericidal Activity of Alternative Anti-Tuberculosis Drugs
| Drug | Mtb Strain | MIC (μg/mL) | Reference |
| Isoniazid | H37Rv | 0.025 | [2] |
| INH-Resistant (low-level) | ≤4.0 | [3] | |
| INH-Resistant (high-level) | >8.0 | [3] | |
| Rifampin | H37Rv | 0.2 | [4] |
| RIF-Resistant | >1.0 | [4] | |
| Bedaquiline | Drug-Sensitive | 0.03 - 0.12 | [5] |
| Multidrug-Resistant | Similar to DS | [5] | |
| Pretomanid | H37Rv (aerobic) | 0.015 - 0.25 | [6] |
| H37Rv (anaerobic) | 0.82 | ||
| Drug-Resistant Strains | 0.03 - 0.53 | [6] |
Mechanism of Action: this compound Signaling Pathway
This compound targets MenG, a critical enzyme in the final step of menaquinone biosynthesis. Menaquinone is an essential electron carrier in the Mtb respiratory chain. By inhibiting MenG, this compound disrupts electron transport and ATP synthesis, leading to bacterial cell death. This mechanism is effective against both actively growing and persistent, non-replicating mycobacteria.[1][5]
References
- 1. A Novel Small-Molecule Inhibitor of the Mycobacterium tuberculosis Demethylmenaquinone Methyltransferase MenG Is Bactericidal to Both Growing and Nutritionally Deprived Persister Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Susceptibility Testing of Mycobacterium tuberculosis Complex by Use of a High-Throughput, Reproducible, Absolute Concentration Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standards for MIC testing that apply to the majority of bacterial pathogens should also be enforced for Mycobacterium tuberculosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative efficacy and acceptability of five anti-tubercular drugs in treatment of multidrug resistant tuberculosis: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
DG70: A Selective Inhibitor of Mycobacterial Menaquinone Biosynthesis with High Specificity over Human Orthologs
A comprehensive analysis of the experimental data supporting the selective inhibition of Mycobacterium tuberculosis MenG by DG70, a promising anti-tubercular agent.
Researchers in the field of infectious diseases and drug development are continually seeking novel therapeutic agents that exhibit high efficacy against pathogens while minimizing off-target effects in the human host. This compound, a biphenyl (B1667301) amide compound, has emerged as a potent inhibitor of the mycobacterial enzyme MenG, a crucial component in the menaquinone (Vitamin K2) biosynthesis pathway. This pathway is essential for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis, but is absent in humans, presenting an attractive target for selective drug development. This guide provides a detailed comparison of this compound's activity against mycobacterial MenG and its potential human orthologs, supported by available experimental data and detailed methodologies.
High Potency of this compound Against Mycobacterial MenG
This compound has been identified as a direct inhibitor of MenG, the demethylmenaquinone (B1232588) methyltransferase responsible for the final step of menaquinone biosynthesis in Mycobacterium tuberculosis. In vitro enzymatic assays have demonstrated that this compound inhibits MenG with a high degree of potency.
| Compound | Target Enzyme | Organism | IC50 (μM) | Reference |
| This compound | MenG | Mycobacterium tuberculosis | 2.6 ± 0.6 | [1] |
| This compound | UbiG (COQ3) | Homo sapiens | Data not available |
Table 1: Inhibitory Activity of this compound against Mycobacterial MenG. The half-maximal inhibitory concentration (IC50) of this compound against M. tuberculosis MenG is shown. Currently, there is no publicly available data on the IC50 of this compound against the closest human functional homolog, UbiG (COQ3).
The selectivity of this compound stems from the fundamental difference in the respiratory chain components between mycobacteria and humans. Mycobacteria utilize menaquinone (Vitamin K2) as their primary electron carrier, while humans employ ubiquinone (Coenzyme Q10). The biosynthetic pathways for these two quinones are distinct, and the enzymes involved, including the terminal methyltransferases, differ significantly.
Comparative Analysis of Quinone Biosynthesis Pathways
The basis for the selectivity of this compound lies in the absence of the menaquinone biosynthesis pathway in humans. The following diagram illustrates the distinct pathways in mycobacteria and humans.
Caption: Distinct quinone biosynthesis pathways in mycobacteria and humans.
Experimental Protocols
The determination of this compound's inhibitory activity relies on robust in vitro enzymatic assays. While specific, detailed protocols for this compound inhibition are proprietary, a general methodology for assessing the activity of S-adenosylmethionine (SAM)-dependent methyltransferases like MenG and UbiG is provided below.
Protocol for In Vitro MenG/UbiG Inhibition Assay
This protocol describes a continuous spectrophotometric enzyme-coupled assay to determine the inhibitory potential of compounds against SAM-dependent methyltransferases.
1. Principle: The activity of MenG or UbiG is measured by quantifying the production of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction. The SAH is then hydrolyzed to S-ribosylhomocysteine and adenine (B156593) by SAH hydrolase. Adenine is subsequently converted to hypoxanthine (B114508) by adenine deaminase, leading to a decrease in absorbance at 265 nm, which is monitored over time.
2. Materials:
-
Purified recombinant M. tuberculosis MenG or human UbiG (COQ3) enzyme.
-
Substrates:
-
For MenG: Demethylmenaquinone (DMK) and S-adenosylmethionine (SAM).
-
For UbiG: 3-demethylubiquinone (or a suitable precursor) and S-adenosylmethionine (SAM).
-
-
This compound (or other test inhibitors) dissolved in DMSO.
-
Coupling enzymes: SAH hydrolase and adenine deaminase.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT.
-
96-well UV-transparent microplate.
-
Spectrophotometer capable of reading absorbance at 265 nm in kinetic mode.
3. Method:
-
Prepare a reaction mixture containing the assay buffer, SAH hydrolase, and adenine deaminase in each well of the microplate.
-
Add the test inhibitor (this compound) at various concentrations to the respective wells. Include a DMSO-only control (no inhibitor) and a no-enzyme control (background).
-
Add the substrate (DMK for MenG or the appropriate ubiquinone precursor for UbiG) to all wells.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C for MenG) for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding a pre-determined concentration of the enzyme (MenG or UbiG) and SAM to all wells.
-
Immediately start monitoring the decrease in absorbance at 265 nm at regular intervals for a specified duration (e.g., 30 minutes).
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Workflow for determining the inhibitory activity of this compound.
Conclusion
The available evidence strongly supports the high selectivity of this compound for mycobacterial MenG. This selectivity is primarily attributed to the absence of the menaquinone biosynthesis pathway in humans, making MenG an ideal target for anti-tubercular drug development. While direct quantitative data on the inhibition of the closest human functional homolog, UbiG, by this compound is not currently available, the significant differences in the respective quinone biosynthesis pathways and the enzymes involved provide a strong rationale for the observed low cytotoxicity of this compound in human cells. Further studies to determine the IC50 of this compound against human UbiG would provide a definitive quantitative measure of its selectivity and further validate its potential as a safe and effective therapeutic agent for tuberculosis.
References
A Comparative Review of DG70 and Next-Generation Drugs for Tuberculosis
A deep dive into the mechanisms, efficacy, and safety profiles of emerging therapies poised to reshape the landscape of tuberculosis treatment.
In the ongoing battle against tuberculosis (TB), a global health threat exacerbated by the rise of multidrug-resistant strains, the development of novel therapeutics is paramount. This guide provides a comprehensive comparison of DG70, a promising new chemical entity, with the latest generation of approved and investigational TB drugs: bedaquiline (B32110), pretomanid, delamanid (B1670213), and sutezolid. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, in vitro and in vivo efficacy, and safety profiles, supported by experimental data and detailed protocols.
At a Glance: Comparative Efficacy and Safety
The following tables summarize the key quantitative data for this compound and the next-generation TB drugs, providing a clear comparison of their performance.
| Drug | Target | Mechanism of Action | MIC range against M. tuberculosis (μg/mL) | Cytotoxicity (CC50 in Vero cells, μg/mL) |
| This compound | MenG | Inhibition of menaquinone biosynthesis | 1.2 - 9.6[1] | >77[1] |
| Bedaquiline | ATP synthase | Inhibition of cellular energy production | 0.015 - 0.12[2] | Not readily available |
| Pretomanid | DprE1 and respiratory poisoning | Inhibition of mycolic acid synthesis and nitric oxide release | 0.015 - 0.53[3] | Not readily available |
| Delamanid | Ddn/F420 coenzyme system | Inhibition of mycolic acid synthesis | 0.001 - 0.05[4][5][6][7] | Not readily available |
| Sutezolid | 50S ribosomal subunit | Inhibition of protein synthesis | ≤0.0625 - 0.5[8] | Not readily available |
Table 1: In Vitro Activity and Cytotoxicity.
| Drug | Animal Model | Dosing Regimen | Reduction in Bacterial Load (log10 CFU) | Key Findings |
| This compound | Mouse | Not available from searches | Not available from searches | Synergistic with first-line drugs and bedaquiline.[1][9] |
| Bedaquiline | Mouse | 25 mg/kg | Significant CFU reduction in lungs and spleen.[10] | Eradicates persistent bacteria and prevents relapse.[11][12] |
| Pretomanid | Mouse | 100 mg/kg/day | Significant CFU reduction.[3] | Prevents emergence of bedaquiline resistance.[13][14] |
| Delamanid | Guinea Pig | 100 mg/kg/day | Strong bactericidal activity.[15] | Effective against dormant bacilli in hypoxic lesions.[15] |
| Sutezolid | Mouse | Not specified | More potent than linezolid (B1675486) against latent TB.[8] | Bacteriostatic against actively growing bacilli, bactericidal against non-replicating cells.[8] |
Table 2: In Vivo Efficacy in Animal Models.
Mechanisms of Action: Diverse Strategies to Combat M. tuberculosis
The next-generation TB drugs employ a variety of novel mechanisms to kill Mycobacterium tuberculosis, targeting pathways essential for its survival and replication.
This compound: Targeting Menaquinone Biosynthesis
This compound is a biphenyl (B1667301) amide that inhibits MenG, a demethylmenaquinone (B1232588) methyltransferase.[1] This enzyme is crucial for the final step of menaquinone biosynthesis, a key component of the mycobacterial electron transport chain. By blocking this pathway, this compound disrupts cellular respiration and energy production.
Bedaquiline: A Potent ATP Synthase Inhibitor
Bedaquiline, a diarylquinoline, directly targets the F1F0-ATP synthase, an enzyme essential for generating ATP, the cell's primary energy currency.[16] It binds to the c subunit of the F0 rotor ring, effectively stalling the enzyme and leading to a rapid depletion of ATP.[16][17]
Pretomanid and Delamanid: Disrupting Mycolic Acid Synthesis
Pretomanid and delamanid are both pro-drugs from the nitroimidazole class.[10][18] They are activated by a deazaflavin-dependent nitroreductase (Ddn) within the mycobacterium. The activated forms inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to cell lysis. Pretomanid also has a dual mechanism, releasing nitric oxide, which acts as a respiratory poison under anaerobic conditions.
Sutezolid: Halting Protein Synthesis
Sutezolid is an oxazolidinone that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[8] This prevents the formation of the initiation complex, thereby halting the translation of messenger RNA into proteins, which is essential for bacterial growth and survival.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of antimicrobial agents. Below are standardized protocols for key in vitro and in vivo assays.
Minimum Inhibitory Concentration (MIC) Determination: Microplate Alamar Blue Assay (MABA)
This assay is a colorimetric method used to determine the lowest concentration of a drug that inhibits the visible growth of M. tuberculosis.
Protocol Details:
-
Plate Preparation: Aseptically prepare two-fold serial dilutions of each drug in 7H9 broth supplemented with OADC in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the drug dilutions. Include a drug-free growth control and a sterile control.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: Add Alamar Blue reagent to each well.
-
Second Incubation: Re-incubate the plates for 24 hours.
-
Reading Results: Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is the lowest drug concentration that prevents the color change from blue to pink.[2][11][16]
Cytotoxicity Assay: Neutral Red Uptake Assay using Vero Cells
This assay assesses the in vitro toxicity of a compound on a mammalian cell line.
Protocol Details:
-
Cell Seeding: Seed Vero cells (an African green monkey kidney epithelial cell line) into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment and monolayer formation.
-
Compound Addition: Prepare serial dilutions of the test compound in cell culture medium and add them to the wells containing the Vero cell monolayer. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 atmosphere.
-
Neutral Red Staining: Remove the medium and add a medium containing Neutral Red dye. Incubate for 2-3 hours.
-
Dye Extraction: Wash the cells with PBS and then add a destaining solution (e.g., a mixture of ethanol (B145695) and acetic acid) to extract the dye from the viable cells.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm using a microplate reader.
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces the absorbance by 50% compared to the vehicle control.[4][5][12][14]
In Vivo Efficacy Testing in a Murine Tuberculosis Model
The mouse model is a standard for evaluating the in vivo efficacy of anti-TB drug candidates.
Protocol Details:
-
Infection: Infect BALB/c or C57BL/6 mice with a low-dose aerosol of M. tuberculosis H37Rv to deliver approximately 100-200 bacilli to the lungs.
-
Establishment of Chronic Infection: Allow the infection to become established for 2-4 weeks.
-
Treatment: Administer the test compounds and control drugs (e.g., isoniazid, rifampicin) to groups of mice daily or as per the specific regimen for a defined period (typically 4-8 weeks).
-
Monitoring: Monitor the mice for signs of toxicity, including weight loss and changes in behavior.
-
Organ Harvest: At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleens.
-
Bacterial Load Determination: Homogenize the organs and plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.
-
CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU). The efficacy of the treatment is determined by the reduction in the bacterial load (log10 CFU) in the organs of treated mice compared to untreated controls.[1][3][10][15]
Conclusion
The landscape of tuberculosis treatment is undergoing a significant transformation with the advent of new drugs targeting novel pathways. This compound, with its unique mechanism of inhibiting menaquinone biosynthesis, presents a promising new avenue for therapy, particularly in its potential for synergistic activity with existing drugs. The next-generation drugs—bedaquiline, pretomanid, delamanid, and sutezolid—have already demonstrated considerable efficacy, especially against drug-resistant TB, and are paving the way for shorter, more effective, and better-tolerated treatment regimens.
This guide provides a foundational comparison of these innovative agents. Continued research, including head-to-head clinical trials and further exploration of combination therapies, will be crucial in optimizing their use and realizing their full potential to combat the global tuberculosis epidemic. The detailed experimental protocols provided herein are intended to facilitate standardized and reproducible research in this critical field.
References
- 1. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microplate Alamar Blue Assay: Significance and symbolism [wisdomlib.org]
- 3. journals.asm.org [journals.asm.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. The pursuit of mechanism of action: uncovering drug complexity in TB drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Investigating the Toxicity of Compounds Yielded by Staphylococci on Vero Cells [mdpi.com]
- 12. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. benchchem.com [benchchem.com]
- 17. Target Identification in Anti-Tuberculosis Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of DG70: A Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling DG70, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans to foster a culture of safety and build trust in laboratory practices.
The term "this compound" can refer to multiple substances. In the context of drug development and tuberculosis research, this compound is identified as a potent MenG inhibitor, also known by its synonym GSK1733953A. This biphenyl (B1667301) amide compound is a solid, appearing as a yellow to brown powder, and is used for its inhibitory activity against Mycobacterium tuberculosis.
It is crucial to distinguish this research compound from other substances also referred to as "this compound," such as D-grades solvent D70 (a dearomatized aliphatic hydrocarbon solvent) and various "70 DG" herbicides. The safety protocols for these industrial and agricultural products differ significantly from those for the MenG inhibitor. This document will focus exclusively on the safe handling of this compound, the MenG inhibitor.
Personal Protective Equipment (PPE): A Quantitative Approach
Due to the absence of a specific Safety Data Sheet (SDS) for this compound (GSK1733953A), a conservative approach to PPE is warranted, based on its nature as a potentially hazardous chemical powder and its use in the context of Mycobacterium tuberculosis research. All work with Mycobacterium tuberculosis requires adherence to Biosafety Level 2 (BSL-2) or Biosafety Level 3 (BSL-3) practices, depending on the specific procedures.[1][2][3][4][5]
The following table summarizes the recommended PPE for handling this compound powder and solutions.
| PPE Category | Specification | Standard/Material | Purpose |
| Respiratory Protection | N95 or higher rated respirator | NIOSH-approved | To prevent inhalation of aerosolized powder. |
| Hand Protection | Chemical-resistant gloves (double-gloving recommended) | Nitrile or Neoprene | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or safety goggles | ANSI Z87.1 | To protect eyes from splashes and airborne particles. |
| Body Protection | Fully-fastened laboratory coat | --- | To protect skin and clothing from contamination. |
| Additional (as needed) | Disposable gown, shoe covers | --- | For procedures with a higher risk of contamination. |
Experimental Protocols: Safe Handling and Disposal Workflow
The following step-by-step guidance outlines the safe handling, use, and disposal of this compound in a laboratory setting.
Workflow for Safe Handling of this compound
Caption: A procedural workflow for the safe handling of this compound, from preparation to disposal.
Detailed Methodologies
1. Preparation:
-
Designated Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a Class I or II Biosafety Cabinet (BSC), to minimize the risk of inhalation and contamination.[6] The work surface should be lined with absorbent, plastic-backed paper.[7]
-
PPE: Before handling the compound, don the appropriate PPE as outlined in the table above.
2. Handling and Use:
-
Weighing: To prevent the generation of dust, weigh the powder carefully within the ventilated enclosure.[6] If possible, purchase pre-weighed amounts.
-
Dissolution: Prepare solutions by slowly adding the solvent to the powder to avoid splashing.
-
Experimental Procedures: When using this compound in experiments involving Mycobacterium tuberculosis, all procedures must be performed in accordance with the institution's biosafety guidelines for working with this pathogen, which may require BSL-3 practices for aerosol-generating procedures.[1][3]
3. Cleanup and Disposal:
-
Decontamination of Surfaces and Equipment: At the end of each work session, thoroughly decontaminate all surfaces and equipment.[8][9] Use a suitable disinfectant for work involving biological agents. For chemical residues, wipe surfaces with a compatible solvent and then with soap and water.[8] All cleaning materials should be disposed of as hazardous waste.[8]
-
Waste Disposal:
-
Solid Waste: All solid waste contaminated with this compound (e.g., pipette tips, gloves, absorbent paper) should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be disposed of as hazardous chemical waste according to institutional and local regulations. Do not pour chemical waste down the drain.[10]
-
Biologically Contaminated Waste: All waste contaminated with Mycobacterium tuberculosis must be decontaminated, typically by autoclaving, before final disposal.[11]
-
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Gloves should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[7][10]
By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, contributing to a secure and productive research environment.
References
- 1. biosafety.be [biosafety.be]
- 2. labconco.com [labconco.com]
- 3. Biosafety Directive for Mycobacterium tuberculosis Complex (MTBC) - Canada.ca [canada.ca]
- 4. CDC LC Quick Learn: Recognize the four Biosafety Levels [cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. safety.duke.edu [safety.duke.edu]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 9. Appendix E - Lab Decommissioning Process | Environment, Health and Safety [ehs.cornell.edu]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. Biosafety: Decontamination Methods for Laboratory Use [blink.ucsd.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
